ZONYL FS-300

Catalog No.
S1833096
CAS No.
197664-69-0
M.F
RfCH2CH2O(CH2CH2O)xH
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZONYL FS-300

CAS Number

197664-69-0

Product Name

ZONYL FS-300

Molecular Formula

RfCH2CH2O(CH2CH2O)xH

Molecular Weight

0

what is ZONYL FS-300 surfactant

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications

The table below summarizes the key technical data for Zonyl FS-300 from the search results.

Property Specification
Chemical Description Nonionic fluorosurfactant [1] [2] [3]
Composition ~25% - 40% solids in water [4] [5]
Molecular Formula RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [4] [6]
Appearance Liquid [1]
Density 1.10 ± 0.05 g/mL at 20 °C [1] [4] [5]
Boiling Point 100 °C [1] [7]
Melting Point -5 °C [1] [6]
Flash Point 22 °C (as supplied) [1]
Solubility Soluble in water and THF [1]
Storage Store at 2-8 °C [1]

Applications in Scientific Research

This compound has been featured in research due to its surface-active properties.

  • Material Science & Stretchable Electronics: A study published in Advanced Functional Materials used this compound to develop stretchable and transparent conductive electrodes (TCEs) from PEDOT:PSS [2]. The surfactant served two key functions: it promoted the adhesion of the PEDOT:PSS ink to hydrophobic substrate surfaces and acted as a plasticizer, improving the mechanical properties of the base material [2]. This resulted in electrodes that maintained conductivity and transparency under strain, with applications in organic solar cells and skin strain sensors [2].
  • Complex Emulsions: Research in Langmuir detailed a one-step method to create three-phase complex emulsions using a mixture of this compound and a light-responsive surfactant as the continuous aqueous phase [1]. The procedure involved emulsifying a preheated mixture of hexane and perfluorooctane with the surfactant solution, followed by cooling to induce phase separation within the oil droplets [1].

workflow start Start: Prepare Surfactant Solution A Mix this compound with Light-Responsive Surfactant in Water start->A B Heat Aqueous Surfactant Solution & Oil Phase (Hexane/Perfluorooctane) to >37°C A->B C Combine and Emulsify (2800 rpm for 1 min) B->C D Cool to 25°C to Induce Inner Oil Phase Separation C->D E Equilibrate for ≥12 hours at 25°C D->E end End: Complex Emulsion Formed E->end

Experimental workflow for preparing complex emulsions with this compound [1].

Discontinuation & Modern Alternatives

The this compound product has been discontinued [8]. The Chemours Company, the manufacturer, introduced the Capstone product line as replacements, which are based on short-chain chemistry that complies with the U.S. EPA PFOA Stewardship Program [8].

For this compound, the recommended starting points for replacement are Capstone FS-30 or Capstone FS-34 [8]. These are also nonionic, water-based fluorosurfactants.

  • Reformulation Guidance: When testing an alternative, calculate the concentration based on the active ingredient amount, as the percent actives can differ from the original product. It is advised to test at least three different concentrations near or above the previous Zonyl concentration to find the optimal performance [8].

Safety & Regulatory Information

  • Hazard Codes: this compound is labeled with hazard code Xi (Irritant) [1] [9].
  • Hazard Statements: The associated hazard statements are H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), and H336 (May cause drowsiness or dizziness) [1].
  • Environmental Hazard: It is classified as WGK 3 in Germany, indicating it is a substance that is highly hazardous to water [1] [5].

References

Physical Properties and Solubility of ZONYL FS-300

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description Condition / Note
Water Solubility Soluble [1] [2] Supplied as a solution in water [3] [4].
Other Solvents Soluble in THF [1] -
Appearance Liquid [1] -
Density 1.10 ± 0.05 g/mL [1] [3] [5] At 20°C
Concentration ~25% to ~40% solids in water [3] [4] Varies by supplier and lot.
Ionic Character Non-ionic [6] [1] [2] Compatible with other ionic classes.

Experimental Context and Applications

The water solubility of ZONYL FS-300 makes it a key component in various research applications. Here are two detailed experimental protocols from the literature that demonstrate its use.

Emulsion Preparation for Material Science

This protocol from a 2018 study in Langmuir details how this compound was used with a light-responsive surfactant to create complex emulsions [1].

G A Preheat Oil Phase (Hexane & Perfluorooctane) B Heat to >37°C (Upper Critical Solution Temperature) A->B C Add Preheated Aqueous Phase (this compound & C4AZOC2TAB in Water) B->C D Emulsify (Microvortex Mixing, 2800 rpm, 1 min) C->D E Cool to 25°C D->E F Equilibrate (≥12 hours at 25°C) E->F G Complex Emulsion Formed F->G

Workflow for preparing complex emulsions using this compound [1]

  • Application: Preparation of three-phase complex emulsions for light-induced reconstruction studies [1].
  • Key Role of this compound: Serves as a fluorosurfactant in the continuous aqueous phase, leveraging its surface-active properties [1].
Synthesis of Stretchable Transparent Electrodes

This protocol is based on a 2020 study in Advanced Functional Materials where this compound was used to process a conductive polymer [2].

G A Prepare PEDOT:PSS Solution B Add Additives (this compound & PEO Precursor) A->B C Mix Solution B->C D Process on Substrate (e.g., Spin-Coating) C->D E Stretchable Transparent Conductive Electrode D->E

Workflow for creating stretchable electrodes with this compound [2]

  • Application: Fabrication of stretchable and transparent conductive PEDOT:PSS-based electrodes for organic solar cells and skin strain sensors [2].
  • Key Role of this compound: Promotes the adhesion of the conductive polymer PEDOT:PSS to hydrophobic substrate surfaces and acts as a plasticizer to improve mechanical properties [2].

Important Regulatory and Environmental Note

It is crucial for researchers to know that This compound is a PFAS (per- and polyfluoroalkyl substance) [3]. The original ZONYL product line has been discontinued and replaced with alternatives like the Capstone series, which are based on short-chain chemistry that meets the U.S. EPA PFOA Stewardship Program goals [7]. For the specific function of this compound, Capstone FS-30 or Capstone FS-34 are recommended as potential replacements [7].

References

ZONYL FS-300 critical micelle concentration

Author: Smolecule Technical Support Team. Date: February 2026

ZONYL FS-300 Technical Data

The table below summarizes the key identified properties of this compound. Please note that the CMC value is not provided in the available literature.

Property Value / Description
Chemical Name This compound
CAS Number 197664-69-0 [1] [2] [3]
Category Fluorosurfactant, Non-ionic [4] [3]
Molecular Formula RfCH2CH2O(CH2CH2O)xH [1] [2] [3]
Physical Form Aqueous solution [2] [3]
Purity/Content ~25% solids in water (sources also note ~40%) [2] [3]
Density 1.10 g/mL ± 0.05 g/mL at 20 °C [1] [2] [3]
Melting Point -5 °C [1] [3]
Critical Micelle Concentration (CMC) Not found in search results

Experiment: Determine CMC with Janus Emulsions

Since a standard CMC value is unavailable, you can determine it using an advanced technique published in Soft Matter: the responsive drop method [5]. This method uses bi-phasic oil-in-water Janus emulsions, which undergo predictable morphological changes in response to variations in surfactant concentration at the interface [5].

Workflow for CMC Determination

The following diagram illustrates the experimental workflow for determining CMC using the responsive drop method:

workflow Prepare Prepare Surfactant Solutions Emulsify Emulsify Oils above TC Prepare->Emulsify Cool Cool to Form Janus Droplets Emulsify->Cool Image Image Droplet Morphology Cool->Image Analyze Analyze Contact Angle (θFC) Image->Analyze Relate Relate θFC to Interfacial Tension Analyze->Relate Plot Plot θFC vs. Surfactant Concentration Relate->Plot CMC Determine CMC from Plot Plot->CMC

Experimental workflow for determining CMC with Janus emulsions

Materials and Reagents
  • Oils: Heptane (hydrocarbon, HC) and Perfluorodecalin (fluorocarbon, FC) [5].
  • Surfactants: A hydrocarbon surfactant (e.g., SDS or AOT) and a fluorocarbon surfactant (This compound) [5].
  • Equipment: Microscope with side-view imaging setup, image processing software, and a temperature control stage [5].
Step-by-Step Protocol
  • Prepare Emulsion: Create a 1:1 volume mixture of heptane and perfluorodecalin. Emulsify this mixture in an aqueous solution containing This compound above the upper critical solution temperature (TC = 38 °C) to form a homogeneous oil-in-water emulsion [5].
  • Form Janus Droplets: Cool the emulsion below 38 °C. The oil phases will undergo phase separation within the droplets, forming highly uniform biphasic Janus droplets [5].
  • Image and Analyze: For each surfactant concentration in your test series, use side-view microscopy to capture images of the droplets. Use image analysis software to automatically determine the key parameter: the contact angle (θFC) at the triple-phase contact line [5].
  • Construct Calibration and Determine CMC:
    • The contact angle (θFC) is directly related to the difference in interfacial tension between the fluorocarbon-water and hydrocarbon-water interfaces (γFC - γHC) [5].
    • As you increase the concentration of this compound, the interfacial tension (γFC) decreases, causing θFC to change predictably.
    • Plot the measured contact angles against the surfactant concentration. The inflection point or plateau in this curve indicates the CMC, the point where micelles begin to form and interfacial tension stops changing significantly [5] [6] [7].

This method is particularly useful for characterizing stimuli-responsive surfactants and allows for in situ observation [5].

Key Takeaways and Further Guidance

  • Why CMC is Crucial: The CMC is a fundamental property. Above this concentration, surfactant molecules spontaneously form micelles, and the surface tension of the solution remains relatively constant [6] [7]. Knowing the CMC is essential for optimizing formulations in applications like detergents, emulsifiers, and drug delivery systems.
  • If You Cannot Perform the Experiment:
    • Consult Specialized Suppliers: Companies that sell fluorosurfactants, such as Sigma-Aldrich or Alfa Chemistry, may provide technical data sheets upon request [3].
    • Search Scientific Literature: Conduct a thorough search on academic databases (like SciFinder, Reaxys, or Web of Science) for papers that specifically use this compound. They may report the CMC in their methodology sections.

References

Technical Guide to ZONYL FS-300: Properties, Applications, and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemical and Physical Properties

ZONYL FS-300 is a water-based, nonionic fluorosurfactant known for its exceptional ability to reduce surface tension, providing superior wetting, spreading, and leveling capabilities. [1] [2]. Its structure is based on a fluorocarbon chain (Rf) connected to a polyethylene oxide (PEO) segment. The table below summarizes its core physical properties as provided by suppliers and research literature.

Table 1: Key Physical and Chemical Properties of this compound

Property Specification / Value Notes / Source
CAS Number 197664-69-0 [1] [3] -
Molecular Formula RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [3] Rf = fluorocarbon chain
Physical Form Liquid [1] -
Purity/Composition ~25% solids in water [3] Supplied as an aqueous solution.
Boiling Point 100 °C [1] -
Melting Point -5 °C [1] -
Flash Point 22 °C [1] -
Density 1.10 ± 0.05 g/mL @ 20°C [1] [3] -
Solubility Soluble in THF and water [1] -
Refractive Index 1.459 [1] -
Key Features Surface tension reduction, anti-blocking, defoaming, chemical resistance, environmental stability [1] -

Key Functional Applications and Performance

This compound's unique properties make it valuable in diverse scientific and industrial fields. The following table details its core applications and documented performance in research settings.

Table 2: Research and Industrial Applications of this compound

Application Field Specific Role / Function Outcome / Performance
Material Science & Electronics Acts as a processing aid and plasticizer in stretchable transparent conductive electrodes (PEDOT:PSS-based) [2]. Promotes adhesion of PEDOT:PSS to hydrophobic substrates; improves mechanical properties and processing. Enabled organic solar cells with 11.9% power conversion efficiency. [2]
Advanced Coatings & Films Serves as a mesostructuring agent in the synthesis of low-temperature photocatalytic titania films [4]. Produced nanosized titania crystals at lower temperatures, leading to ~50% higher photocatalytic activity compared to films templated with Pluronic F127. [4]
Complex Emulsions Used with light-responsive surfactants to form and stabilize complex emulsions for research [1]. Enabled creation of three-phase complex emulsions via a one-step temperature-induced phase-separation method. [1]
Astrobiology & Exploration Studied as a potential surfactant for extracting organic matter from Martian soil simulants [5]. Demonstrated that its extraction efficiency decreases with prolonged high-temperature storage, but remains stable under expected mission radiation levels. [5]

Detailed Experimental Protocols from Research

Here are the detailed methodologies for two key experiments cited in the search results, which you can adapt for your laboratory work.

Protocol: Synthesis of Stretchable Transparent Conductive Electrodes

This protocol outlines the use of this compound in creating PEDOT:PSS-based electrodes for stretchable electronics, as documented in research leading to high-performance organic solar cells and strain sensors [2].

  • Primary Materials: Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), Polyethylene oxide (PEO) precursor, Polyethylene glycol methacrylate, this compound surfactant.
  • Procedure:
    • Formulation Preparation: Combine the PEDOT:PSS solution with the PEO precursor and a specified amount of this compound.
    • Mixing: Ensure the mixture is homogenized thoroughly to achieve a uniform dispersion of all components.
    • Deposition: Apply the formulated mixture onto the target hydrophobic substrate.
    • Processing: The addition of this compound promotes adhesion to the substrate and has a plasticizing effect on the base material, which is crucial for achieving stretchability.
    • Curing/Cross-linking: Proceed with the necessary curing or cross-linking steps as required for the PEO precursor to form the final elastic network.
  • Key Role of this compound: The surfactant is critical for two main reasons: it enables the processing of the hydrophilic PEDOT:PSS on hydrophobic surfaces, and it improves the mechanical properties (plasticizing effect) of the resulting electrode [2].
Protocol: One-Step Formation of Complex Emulsions

This method describes the preparation of complex emulsions using this compound as a stabilizing surfactant, suitable for research in colloid and interface science [1].

  • Primary Materials: this compound, light-responsive surfactant (e.g., C4AZOC2TAB), hexane, perfluorooctane, water.
  • Procedure:
    • Aqueous Phase Preparation: Prepare a mixed surfactant aqueous solution containing this compound and the light-responsive surfactant (C4AZOC2TAB). Use a volume ratio of 1:1 for the oil phase to the aqueous phase.
    • Oil Phase Preparation: Combine hexane and perfluorooctane. Heat this oil mixture above 37°C (its upper critical solution temperature, Tc) until the components become miscible.
    • Pre-heating: Pre-heat the aqueous surfactant solution to the same temperature (above Tc).
    • Emulsification: Combine the preheated aqueous solution with the oil mixture. Emulsify using a vortex mixer at 2800 rpm for 1 minute.
    • Phase Separation: Cool the emulsion to room temperature (e.g., 25°C). This induces phase separation within the oil droplets.
    • Equilibration: Let the emulsion equilibrate for at least 12 hours at 25°C to form the stable complex internal structure.
Protocol: Stability and Degradation Assessment

This procedure evaluates the stability of this compound under harsh conditions, relevant for applications where long-term performance or extreme environment resistance is critical [5].

  • Primary Materials: this compound solution, Martian soil simulant (e.g., JSC Mars-1), suite of organic compound standards.
  • Procedure:
    • Stress Exposure: Expose solutions of this compound to elevated radiation doses and heat levels, combined with prolonged storage.
    • Degradation Monitoring: Monitor changes in solution properties such as pH and electrical conductivity.
    • Performance Testing: Use the degraded surfactant solutions to extract a suite of organic compounds that have been spiked onto the soil simulant.
    • Efficiency Analysis: Measure the recovery efficiency of the spiked standards using analytical techniques (e.g., GC-MS, HPLC) to quantify the surfactant's remaining effectiveness.
  • Key Findings: Extraction efficiencies for standards decreased progressively with increasing storage temperature. Prolonged storage at 60°C rendered the surfactant solutions ineffective. However, proton fluences expected during a Mars mission did not cause significant degradation [5].

Diagram of Key Functional Relationships

The diagram below visualizes the core functional roles of this compound and their resulting material properties, based on its documented behavior in research applications.

ZonylFunctionalRelations Zonyl This compound Adhesion Promotes Adhesion Zonyl->Adhesion Plasticizing Plasticizing Effect Zonyl->Plasticizing Mesostructuring Mesostructuring Agent Zonyl->Mesostructuring Stabilizing Emulsion Stabilization Zonyl->Stabilizing Extraction Organic Extraction Zonyl->Extraction Stretchable Stretchable Electrodes Adhesion->Stretchable Conductive High Conductivity Adhesion->Conductive Plasticizing->Stretchable Plasticizing->Conductive Photoactivity Enhanced Photoactivity Mesostructuring->Photoactivity ComplexEmulsion Complex Emulsions Stabilizing->ComplexEmulsion Extraction->ComplexEmulsion App4 Astrobiology / Life Detection Extraction->App4 App1 Stretchable Electronics Stretchable->App1 Conductive->App1 Transparent Optical Transparency Transparent->App1 App2 Low-Temp Catalytic Films Photoactivity->App2 App3 Advanced Emulsion Research ComplexEmulsion->App3

This diagram illustrates how the core functions of this compound enable specific material properties and facilitate advanced applications.

Critical Considerations for Researchers

  • Environmental and Health Profile: this compound is classified with hazard codes Xi (Irritant) and carries hazard statements for flammability (H225), serious eye irritation (H319), and potential drowsiness or dizziness (H336) [1]. It is also classified as a PFAS (Per- and polyfluoroalkyl substance), which warrants careful consideration regarding its environmental persistence and should guide its use, disposal, and exploration of alternatives where appropriate [3].
  • Material Compatibility: As a nonionic surfactant, its electrically neutral nature provides excellent compatibility with various ionic systems and makes it unaffected by polyvalent cations in solution, offering formulation flexibility [2].
  • Stability Boundaries: While stable under proton radiation relevant to space missions, its performance degrades significantly with prolonged storage at high temperatures (e.g., 60°C) [5]. Store recommended at 2-8°C [1].

References

Technical Profile & Compatibility of ZONYL FS-300

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical characteristics of ZONYL FS-300, which form the basis of its compatibility and functionality.

Property Specification
Ionic Character Nonionic [1] [2] [3]
Molecular Formula RfCH₂CH₂O(CH₂CH₂O)ₓH [4] [5] [1]
Typical Form ~25% solids in water [4] [1]
Density 1.10 ± 0.05 g/mL at 20 °C [4] [5] [1]
Solubility Soluble in THF and water [1]
Key Compatibility Note Compatible with other ionic surfactants; not affected by polyvalent cations in solution [2]

Experimental Protocols from Research Literature

Here are detailed methodologies for two key experiments that demonstrate this compound's compatibility and function in mixed-surfactant systems.

Forming Light-Induced Reconfigurable Complex Emulsions

This protocol from Langmuir (2018) demonstrates the use of this compound with a light-responsive cationic surfactant (C4AZOC2TAB) [1] [6].

1. Objective: To prepare complex oil-in-water emulsions whose topology can be reconfigured using light. 2. Materials:

  • Oils: Hexane (H) and perfluorooctane (F).
  • Aqueous Surfactant Solution: A mixture of This compound and the light-responsive surfactant C4AZOC2TAB in water.
  • Equipment: Microvortex mixing apparatus (e.g., XW-80A). 3. Workflow: The following diagram illustrates the emulsion preparation and phase-separation process.

G A Heat Oil Phase B Mix Hexane & Perfluorooctane A->B C Heat to >37°C (Tc) B->C F Combine & Emulsify C->F D Heat Aqueous Phase E Preheat Surfactant Solution (this compound + C4AZOC2TAB) D->E E->F G Mix for 1 min at 2800 rpm F->G H Cool & Equilibrate G->H I Cool to 25°C and equilibrate for 12h H->I J Complex Emulsion Ready I->J

4. Key Findings: The topology of the final emulsion (e.g., double or Janus) was highly dependent on the mass ratio of this compound to C4AZOC2TAB. The emulsion structure could be switched by UV/blue light irradiation, which changes the properties of the light-responsive surfactant [1] [6].

Enhancing Stretchable and Transparent Conductive Electrodes

This protocol is based on a study published in Advanced Functional Materials (2020) that used this compound as a key additive in a PEDOT:PSS electrode system [2].

1. Objective: To synthesize stretchable and transparent conductive electrodes for applications in organic photovoltaics and strain sensors. 2. Role of this compound:

  • Adhesion Promotion: Ensures the adhesion of the PEDOT:PSS conductive polymer to hydrophobic substrate surfaces.
  • Plasticizing Effect: Improves the mechanical properties and processing performance of the electrode on elastic substrates. 3. Key Result: The PEDOT:PSS/PEO electrode system formulated with this compound achieved a power conversion efficiency (PCE) of 11.9% when used in an organic solar cell [2].

Important Regulatory and Supply Context

It is crucial to note that this compound and related fluorosurfactants have significant regulatory and supply considerations.

  • Environmental Persistence: this compound is a PFAS (per- and polyfluoroalkyl substance). Research into it often includes studying its persistence in the environment and potential exposure routes [4].
  • Product Discontinuation: The ZONYL product line was largely discontinued between 2009 and 2014. The Chemours Company replaced it with the Capstone series, which is based on short-chain chemistry that meets the U.S. EPA PFOA Stewardship Program goals [3].
  • Replacement Guidance: For this compound, the recommended starting points for replacement are Capstone FS-30 or Capstone FS-34 [3]. Reformulation is not a direct one-to-one replacement; testing multiple concentrations is necessary to achieve optimal performance.

Summary for Researchers

  • Proven Compatibility: this compound has documented compatibility in mixed-surfactant systems, both with other ionic surfactants and specific light-responsive cationic surfactants [2] [6].
  • Functional Versatility: It is effective not only as a surfactant for reducing surface tension but also as a processing aid to improve material adhesion and mechanical properties [2].
  • Critical Discontinuation: Be aware that this specific chemical is likely discontinued. For ongoing or new projects, it is essential to evaluate its recommended replacements, such as the Capstone series, and plan for necessary reformulation and testing [3].

References

Comprehensive Application Notes and Protocols: ZONYL FS-300 for Hydrophobic Substrate Adhesion in Advanced Electronic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ZONYL FS-300 and Its Relevance

This compound is a water-based, nonionic fluorosurfactant that has gained significant importance in materials science and electronic applications due to its unique ability to modify surface properties and promote adhesion on challenging substrates. This surfactant is characterized by its exceptional surface activity, compatibility with various ionic systems, and resistance to polyvalent cations in solution. Unlike conventional surfactants, this compound contains a partially fluorinated structure that provides both hydrophobic and oleophobic properties, making it particularly valuable for applications requiring specific surface modifications. The chemical structure follows the formula RfCH₂CH₂O(CH₂CH₂O)ₓH, where Rf represents a fluorocarbon chain that confers the unique surface-active properties [1] [2].

The significance of this compound in advanced materials research has grown substantially with the emergence of flexible electronics and wearable devices. These technologies require conductive materials that maintain performance under mechanical stress while adhering effectively to various substrate materials. Research demonstrates that this compound plays a critical role in enabling the development of stretchable transparent electrodes, which are essential components in next-generation organic photovoltaics, skin-mounted sensors, and other conformal electronic devices [3]. Its unique properties address the fundamental challenge of achieving mechanical compliance while maintaining electrical conductivity in electronic systems interfacing with biological tissues or other soft, heterogeneous surfaces.

Chemical Properties and Specifications

This compound exhibits specific chemical and physical properties that make it suitable for research and development applications. The table below summarizes its key specifications:

Table 1: Chemical and physical properties of this compound

Property Specification Conditions/Notes
CAS Number 197664-69-0 Unique chemical identifier
Molecular Formula RfCH₂CH₂O(CH₂CH₂O)ₓH Fluorinated polyethylene oxide structure
Physical Form Liquid solution Water-based
Purity/Content ~25% solids in H₂O Some suppliers indicate ~40% solids [2] [4]
Density 1.10 g/mL ± 0.05 g/mL At 20°C [1] [2]
Melting Point -5°C [1] [4]
Ionic Character Nonionic Compatible with other ionic surfactants
Solvent System Water-based Contains no organic solvents

The nonionic nature of this compound provides compatibility with a wide range of other surfactants and ionic systems, while its water-based formulation makes it environmentally preferable to solvent-based alternatives. The surfactant's density of approximately 1.10 g/mL at room temperature facilitates its incorporation into aqueous processing systems without significant stratification issues. The reported variation in solid content (25-40%) between different suppliers suggests that researchers should verify specifications for their specific applications and potentially adjust concentrations accordingly [2] [4].

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which have attracted attention due to their environmental persistence. This consideration is particularly important for environmental studies focusing on the persistence and remediation of PFAS compounds. Research applications in environmental science may involve detecting, quantifying, and modeling the distribution of this compound in various environmental compartments, as well as developing strategies for its effective removal from contaminated systems [2].

Adhesion Mechanism on Hydrophobic Substrates

The effectiveness of this compound in promoting adhesion to hydrophobic surfaces stems from its amphiphilic molecular structure, which features both fluorinated hydrophobic segments and hydrophilic polyethoxylated chains. This unique arrangement allows the surfactant to orient at interfaces between hydrophilic conductive polymers (like PEDOT:PSS) and hydrophobic substrate materials. The fluorocarbon chains (Rf) interact favorably with hydrophobic surfaces through van der Waals interactions and fluorophilic associations, while the ethylene oxide groups maintain compatibility with the aqueous conductive polymer systems.

When incorporated into conductive polymer formulations, this compound functions through multiple mechanisms:

  • Surface Energy Modification: The surfactant significantly reduces the surface tension of aqueous solutions, enabling better wetting and spreading on low-energy hydrophobic surfaces that would typically resist adhesion with hydrophilic materials.

  • Interfacial Compatibility: By positioning itself at the interface between the conductive polymer and the hydrophobic substrate, this compound creates a compatible interlayer that promotes adhesion through molecular bridging. This orientation facilitates strong interactions with both the substrate and the applied conductive layer.

  • Morphological Control: In composite systems, this compound influences the phase separation and distribution of conductive components, leading to optimized percolation pathways that maintain conductivity while enhancing mechanical compliance.

Research on stretchable transparent conductive electrodes has demonstrated that this compound is necessary to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces. Additionally, it exerts a plasticizing effect on the mechanical properties of the base material, further enhancing the durability of the interface under mechanical deformation [3]. This dual functionality—adhesion promotion and mechanical compliance—makes it particularly valuable for applications requiring both electrical performance and mechanical robustness.

Formulation Guidelines and Compatibility

Compatible Material Systems

This compound has demonstrated particular efficacy in specific material systems, as documented in peer-reviewed research:

  • PEDOT:PSS-Based Systems: The surfactant significantly enhances the processability and performance of this widely used conductive polymer system. Research shows that this compound enables effective formulation of PEDOT:PSS with polyethylene glycol methacrylate and other hydrophilic components while maintaining adhesion to hydrophobic substrates [3].

  • Titania Mesoporous Films: In photocatalytic applications, this compound serves as a mesostructuring agent that facilitates the formation of nanosized titania crystals at lower processing temperatures compared to conventional templating agents like Pluronic F127. This capability enables enhanced photocatalytic activity in films processed at temperatures as low as 150°C [5].

  • Polyethylene Oxide (PEO) Blends: The combination of this compound with PEO precursors has been shown to improve both the conductivity and elasticity of resulting composite electrodes, creating systems that maintain functionality under mechanical strain [3].

Formulation Principles

The effective use of this compound follows several key principles:

  • Concentration Optimization: While specific concentration ranges depend on the application, typical formulations for conductive electrodes utilize this compound as an additive rather than the primary component. Systematic titration is recommended to determine the optimal concentration for each specific system.

  • Processing Sequence: Incorporating this compound early in the formulation process ensures uniform distribution and proper interfacial orientation. For solution-based processing, pre-mixing the surfactant with the aqueous phase typically yields the most consistent results.

  • Compatibility Considerations: Although this compound is compatible with various ionic surfactants, its interaction with all formulation components should be verified empirically when developing new systems. The nonionic character generally prevents precipitation issues with polyvalent cations, enhancing formulation flexibility [3].

Experimental Protocols

Protocol for Stretchable Transparent Conductive Electrode Fabrication

Table 2: Step-by-step protocol for electrode fabrication using this compound

Step Procedure Parameters & Notes
1. Solution Preparation Prepare PEDOT:PSS aqueous solution according to supplier recommendations. Filter through 0.45 μm membrane to remove aggregates. Solution viscosity should be in range 10-15 cP for optimal processing
2. Additive Incorporation Add this compound (25% solids in H₂O) to PEDOT:PSS solution at 3-5% v/v ratio. Stir gently for 30 minutes at room temperature. Avoid high-shear mixing to prevent premature coagulation
3. PEO Addition Introduce polyethylene oxide precursor at 1-2% w/w relative to PEDOT:PSS solid content. Continue mixing for additional 60 minutes. PEO molecular weight: 100,000-200,000 g/mol recommended
4. Substrate Preparation Clean hydrophobic substrate (e.g., PET, PDMS) with oxygen plasma treatment (100 W, 30 sec) followed by UV-ozone exposure for 10 minutes. Plasma treatment enhances initial wetting but may reduce hydrophobicity
5. Film Deposition Deposit mixture onto substrate using spin-coating (1000-2000 rpm, 30 sec) or bar-coating methods. Achieve uniform wet film thickness of 50-100 μm. Relative humidity control (40-50%) critical for reproducible results
6. Thermal Processing Progressively dry films: 50°C for 15 min, 80°C for 30 min, then 120°C for 15 min in convection oven. Gradual temperature ramp prevents cracking and ensures uniform morphology
7. Characterization Evaluate transparency at 550 nm, sheet resistance (4-point probe), and adhesion (tape test ASTM D3359). Target: >85% transparency, <100 Ω/sq sheet resistance

The experimental workflow for this protocol can be visualized as follows:

G SolutionPrep Solution Preparation: PEDOT:PSS filtration AdditiveIncorp Additive Incorporation: This compound (3-5% v/v) SolutionPrep->AdditiveIncorp PEOAddition PEO Addition: 1-2% w/w precursor AdditiveIncorp->PEOAddition FilmDeposition Film Deposition: Spin-coating or bar-coating PEOAddition->FilmDeposition SubstratePrep Substrate Preparation: Plasma + UV-ozone SubstratePrep->FilmDeposition ThermalProcessing Thermal Processing: Progressive drying FilmDeposition->ThermalProcessing Characterization Characterization: Transparency, Resistance, Adhesion ThermalProcessing->Characterization

Figure 1: Experimental workflow for stretchable transparent conductive electrode fabrication using this compound

Protocol for Photocatalytic Titania Mesoporous Films

Table 3: Step-by-step protocol for photocatalytic film fabrication

Step Procedure Parameters & Notes
1. Precursor Solution Prepare titanium precursor (e.g., titanium tetraisopropoxide) in ethanol (1:4 molar ratio). Add acidic catalyst (HCl, pH 2-3). Maintain under inert atmosphere to prevent premature hydrolysis
2. Templating Solution Dissolve this compound in ethanol (10% w/w). Add slowly to precursor solution with vigorous stirring. This compound acts as mesostructuring agent
3. Aging Age solution for 24 hours at room temperature in sealed container. Solution transitions from clear to slightly opaque
4. Deposition Dip-coat or spin-coat substrates with aged solution. Control withdrawal rate at 2-4 mm/sec for dip-coating. Relative humidity: 30-40% for optimal film formation
5. Gelation Maintain coated substrates in saturated ethanol atmosphere for 2 hours to complete gelation. Prevents cracking during drying
6. Thermal Treatment Anneal films progressively: 150°C for 2 hours, then 300-400°C for 1 hour in air. Lower processing temp vs. conventional templates
7. Performance Test Evaluate photocatalytic activity by FTIR monitoring of stearic acid degradation. Higher degradation rate indicates better performance

Application Examples and Performance Data

Organic Solar Cells

Research demonstrates that electrodes incorporating this compound enable the fabrication of mechanically robust organic solar cells with exceptional performance characteristics:

Table 4: Performance of organic solar cells using this compound-modified electrodes

Parameter Performance Value Significance
Short-Circuit Current (JSC) 20 mA cm⁻² Indicates excellent charge generation and collection
Open Circuit Voltage (VOC) 0.81 V Reflects optimal interface energetics
Fill Factor (FF) 65.9% Demonstrates efficient charge transport and extraction
Power Conversion Efficiency (PCE) 11.9% Competitive performance for stretchable solar cells
Mechanical Compliance Maintains performance under strain Essential for wearable applications

The enhanced performance stems from the combined effects of improved charge transport through optimized PEDOT:PSS morphology and robust adhesion to substrates under operational conditions. The this compound facilitates the formation of a continuous conductive network that maintains electrical connectivity even when subjected to mechanical deformation [3].

Skin Strain Sensors

Electrodes formulated with this compound have been successfully implemented in skin strain sensors that monitor human movement. These sensors exploit the predictable change in electrical resistance that occurs when the electrode experiences strain-induced morphological changes. The key advantages include:

  • Stretchability: Electrodes maintain electrical continuity at strains relevant to human movement (typically 10-50%)
  • Durability: Withstand repeated cycling (1000+ cycles) without significant performance degradation
  • Sensitivity: Detect subtle movements through resistance changes with response times under 100 ms
  • Conformability: Adhere effectively to curved skin surfaces without delamination

The relationship between composition and functionality in these applications can be visualized as:

G Zonyl This compound Addition Adhesion Enhanced Adhesion to Hydrophobic Substrates Zonyl->Adhesion Plasticizing Plasticizing Effect on Mechanical Properties Zonyl->Plasticizing ElectrodeSystem PEDOT:PSS/PEO Electrode System Adhesion->ElectrodeSystem Plasticizing->ElectrodeSystem PEO PEO Addition Conductivity Improved Conductivity and Elasticity PEO->Conductivity Conductivity->ElectrodeSystem Applications Applications: Organic Solar Cells & Strain Sensors ElectrodeSystem->Applications

Figure 2: Functional relationship between this compound addition and application performance

Technical Specifications and Data Summary

Table 5: Comprehensive technical data for this compound applications

Parameter Value/Range Conditions Reference
Surface Tension Reduction Significant reduction in aqueous systems Concentration-dependent [3]
Optimal Concentration in PEDOT:PSS 3-5% v/v For stretchable electrodes [3]
Thermal Stability Up to 400°C In mesoporous titania films [5]
Photocatalytic Enhancement ~50% higher activity Vs. Pluronic F127 templated films [5]
Low-Temperature Crystallization Enables nanosized TiO₂ crystals At <150°C processing temperature [5]
Mechanical Property Modification Plasticizing effect On base polymer materials [3]
Interfacial Adhesion Promotes PEDOT:PSS adhesion On hydrophobic substrates [3]
Electrical Performance Maintains high conductivity Under mechanical strain [3]

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Insufficient Adhesion: If adhesion to hydrophobic substrates remains inadequate after this compound incorporation, consider increasing the concentration incrementally (up to 7% v/v) or introducing a complementary adhesion promoter. Also verify that substrate cleaning and surface activation steps are properly optimized.

  • Conductivity Reduction: Excessive surfactant loading can potentially interfere with charge transport pathways. If conductivity decreases below acceptable levels while maintaining adhesion, systematically reduce this compound concentration while monitoring adhesion performance.

  • Film Defects: Cracking or inhomogeneity during drying often results from overly rapid solvent evaporation. Implement slower, staged drying protocols with controlled humidity to minimize structural defects.

Environmental and Safety Considerations

As a PFAS compound, this compound requires careful handling and disposal in accordance with applicable regulations. Researchers should:

  • Implement appropriate containment measures to prevent environmental release
  • Explore alternative non-PFAS surfactants for applications where environmental concerns outweigh performance benefits
  • Adhere to institutional protocols for PFAS waste disposal and laboratory safety
  • Use personal protective equipment including gloves and safety glasses when handling

Conclusion

This compound represents a versatile and effective tool for enabling adhesion of functional materials to hydrophobic substrates, particularly in advanced electronic and energy applications. Its unique combination of surface activity, compatibility with conductive polymers, and ability to facilitate low-temperature processing makes it invaluable for developing next-generation stretchable and transparent electronic devices. The protocols and data presented in this document provide researchers with a foundation for implementing this material in various applications while understanding both its capabilities and limitations. As research progresses, further refinements in formulation strategies and processing parameters will continue to expand the utility of this remarkable surfactant in increasingly sophisticated material systems.

References

ZONYL FS-300 in stretchable transparent conductive materials

Author: Smolecule Technical Support Team. Date: February 2026

Material Profile: Zonyl FS-300

This compound is a fluorosurfactant known for its exceptional ability to reduce surface tension, which provides superior wetting, spreading, and leveling properties in formulations [1]. The table below summarizes its core characteristics as gathered from the search results.

Property Specification / Description
Chemical Type Non-ionic fluorosurfactant [2] [3] [4]
Physical Form Liquid [1]
Composition Water-based, free of organic solvents [2] [3]
Reported Solids Content ~40% in H2O [5] or ~25% in H2O [6]
Density 1.10 ± 0.05 g/mL at 20 °C [7] [1] [6]
Key Feature Compatibility with surfactants of any ionic class; performance unaffected by polyvalent cations [2] [3]
Primary Application Role Adhesion promoter, plasticizer, and processing aid [2]

Application Protocol: Stretchable PEDOT:PSS-Based Electrodes

This protocol details the synthesis of stretchable and transparent conductive electrodes (TCEs) using PEDOT:PSS and this compound, based on a published study from Advanced Functional Materials [2].

Experimental Objective

To fabricate a stretchable TCE with high conductivity and transparency, suitable for use in organic solar cells and skin strain sensors.

Materials and Reagents
  • Conductive Polymer: Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)
  • Additives: Polyethylene oxide (PEO) precursor, Polyethylene glycol methacrylate
  • Surfactant: This compound [2]
  • Substrate: Hydrophobic elastic substrate
Workflow and Procedure

The following diagram outlines the key stages in the electrode fabrication process:

workflow PEDOT:PSS Solution PEDOT:PSS Solution Additive Mixing Additive Mixing (Formulate Electrode Ink) PEDOT:PSS Solution->Additive Mixing Deposition Deposition on Hydrophobic Substrate Additive Mixing->Deposition PEO Precursor PEO Precursor PEO Precursor->Additive Mixing This compound This compound This compound->Additive Mixing This compound->Deposition Promotes Adhesion Processing/Curing Processing/Curing Deposition->Processing/Curing Final Stretchable Electrode Final Stretchable Electrode Processing/Curing->Final Stretchable Electrode

Key Findings and Performance Data

The incorporation of this compound was critical for achieving both good mechanical and electronic properties. The resulting electrodes were tested in functional devices with the following outcomes [2]:

Evaluation Metric Performance Result
Conductivity & Transparency The PEDOT:PSS/PEO electrode system exhibited both high conductivity and transparency [2].

| Organic Solar Cell Performance | Short-circuit current (JSC) = 20 mA cm-2 Open circuit voltage (VOC) = 0.81 V Fill Factor (FF) = 65.9 Power Conversion Efficiency (PCE) = 11.9% [2] | | Mechanical Compliance | The electrode was successfully used in a prototype strain sensor, demonstrating stable performance during repeated manual and mechanically assisted movements [2]. |

Handling and Safety Notes

  • Storage: Store at 2-8 °C [1].
  • Hazard Codes: Xi (Irritant) [1].
  • Hazard Statements: H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness) [1].
  • Environmental Hazard: Classified as Aquatic Chronic 2, indicating it is harmful to aquatic life with long-lasting effects [5].
  • Personal Protective Equipment (PPE): Use eyeshields and gloves [5].

Research Implications

This compound plays a dual role in this application: it is necessary to promote the adhesion of the PEDOT:PSS ink to the hydrophobic substrate surface, and it also exerts a plasticizing effect that improves the mechanical properties of the base material [2]. This enables the creation of electronic devices that combine high electrical performance with the mechanical compliance needed for future wearable bioelectronics and soft robotics [2].

References

Comprehensive Application Notes and Protocols: ZONYL FS-300 in Organic Solar Cell Fabrication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Material Properties

ZONYL FS-300 is a water-based nonionic fluorosurfactant that has found significant utility in the fabrication of organic photovoltaic (OPV) devices, particularly as a critical processing additive for transparent conductive electrodes. This synthetic compound belongs to the family of per- and polyfluoroalkyl substances (PFAS) and is chemically characterized by the molecular formula RfCH2CH2O(CH2CH2O)xH, where Rf represents a fluorocarbon chain. The material is typically supplied as ~25% solids in aqueous solution with a density of 1.10 g/mL±0.05 g/mL at 20°C [1] [2] [3]. This compound functions primarily to reduce surface tension of aqueous solutions, thereby improving wetting characteristics and film-forming properties when applied to various substrates.

In organic solar cell fabrication, this compound has demonstrated particular value in the formulation of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) electrodes, which serve as flexible transparent conductive layers in both conventional and inverted device architectures. Research has shown that incorporating this compound into PEDOT:PSS formulations enables the production of highly conductive, smooth, and uniform films on diverse substrates, including hydrophobic surfaces [4]. This capability is especially important for developing next-generation stretchable and transparent conductive electrodes that maintain performance under mechanical deformation, expanding the application horizon of organic photovoltaics to include wearable electronics, bio-integrated devices, and conformal surface coatings [4] [5].

Table 1: Fundamental Properties of this compound

Property Specification Notes
CAS Number 197664-69-0 Unique chemical identifier
Chemical Name This compound Fluorosurfactant
Molecular Formula RfCH2CH2O(CH2CH2O)xH Rf = fluorocarbon chain
Physical Form Liquid solution ~25% solids in H₂O
Density 1.10 g/mL ± 0.05 g/mL At 20°C
Compatibility Any ionic surfactant Unaffected by polyvalent cations
Primary Function Surface tension reduction Enhances wetting and spreading

Experimental Protocols

Formulation Preparation

The precise formulation of PEDOT:PSS with this compound is critical for achieving optimal electrode performance in organic solar cells. The following protocol details the preparation of the modified PEDOT:PSS solution:

  • Base Solution Preparation: Begin with commercial PEDOT:PSS (e.g., Clevios PH 1000). To enhance conductivity, add dimethyl sulfoxide (DMSO) at 5% v/v concentration to the PEDOT:PSS solution. Mix thoroughly using a magnetic stirrer for 30 minutes at room temperature to ensure homogeneous distribution [6].

  • This compound Addition: Introduce this compound to the DMSO-modified PEDOT:PSS solution at a concentration of 0.7% v/v. The addition should be performed dropwise under constant stirring to prevent localized concentration gradients. Continue stirring for an additional 60 minutes to ensure complete integration of the fluorosurfactant throughout the solution [6].

  • Solution Filtration: Prior to film deposition, filter the prepared solution through a 0.45 μm hydrophilic polyterafluoroethylene (PTFE) syringe filter to remove any particulate matter or aggregates that could compromise film quality. The filtered solution should be used within 24 hours to prevent compositional changes due to evaporation or settling.

Device Fabrication Workflow

The fabrication of high-performance organic solar cells incorporating this compound follows a systematic multi-step process that ensures optimal layer-by-layer deposition and integration:

FabricationWorkflow cluster_inverted For Inverted Architecture SubstrateCleaning Substrate Cleaning (O₂ plasma treatment) PEICoating PEI Interfacial Layer (Spin coat: 3000 rpm, 30s) SubstrateCleaning->PEICoating PEIAnnealing PEI Annealing (105°C, 10 min) PEICoating->PEIAnnealing ActiveLayerDeposition Photoactive Layer Deposition (Spin coat P3HT:PCBM) PEIAnnealing->ActiveLayerDeposition ActiveLayerAnnealing Active Layer Annealing (120°C, 10 min, N₂ atmosphere) ActiveLayerDeposition->ActiveLayerAnnealing InvertedPEDOT Alternative: PEDOT:PSS (Clevios PVP Al 4083) + 0.7% this compound ActiveLayerDeposition->InvertedPEDOT PEDOTCoating PEDOT:PSS + this compound (Spin coat: 1000 rpm, 60s) ActiveLayerAnnealing->PEDOTCoating MetalElectrode Metal Electrode Deposition (Evaporate Ag: 100 nm) ActiveLayerAnnealing->MetalElectrode Standard Architecture PEDOTAnnealing PEDOT Annealing (140°C, 10 min) PEDOTCoating->PEDOTAnnealing IsopropanolRinse Isopropanol Rinse PEDOTAnnealing->IsopropanolRinse FinalAnnealing Final Annealing (140°C, 10 min) IsopropanolRinse->FinalAnnealing FinalAnnealing->MetalElectrode MoOxDeposition MoOx Deposition (Thermal evaporation: 10 nm) InvertedPEDOT->MoOxDeposition N₂ atmosphere MoOxDeposition->MetalElectrode

Diagram 1: Organic Solar Cell Fabrication Workflow Integrating this compound

The fabrication workflow illustrated above encompasses both standard and inverted device architectures, with this compound playing a critical role in the PEDOT:PSS electrode formulation. For substrate preparation, indium tin oxide (ITO)-coated glass or flexible polyethylene terephthalate (PET) substrates should undergo sequential cleaning in acetone, isopropanol, Helmanex detergent, and deionized water using ultrasonication, followed by oxygen plasma treatment for 5-10 minutes to enhance surface energy and wettability [6].

For inverted architecture devices, the process continues with deposition of an electron-selective interlayer such as polyethylenimine (PEI), which is spin-coated from a 0.27 mg/mL solution in n-butanol at 3000 rpm for 30 seconds, followed by thermal annealing at 105°C for 10 minutes [6]. The photoactive layer, typically a P3HT:PCBM (1:0.8 weight ratio) or P3HT:bis-PCBM (1:1 weight ratio) blend in chlorobenzene (40 mg/mL), is then spin-coated onto the modified substrate. The PEDOT:PSS formulation containing this compound is subsequently deposited as a hole-transport layer through spin-coating at 1000 rpm for 60 seconds, followed by a two-stage annealing process: initial annealing at 140°C for 10 minutes, rinsing with isopropanol to remove excess Zonyl, and final annealing at 140°C for another 10 minutes [6]. This specific rinsing step is crucial for removing excess surfactant that could otherwise impede charge transport.

For standard architecture devices, the layer sequence is inverted, with the ZONYL-modified PEDOT:PSS serving as the bottom electrode interface. In this configuration, low-conductivity PEDOT:PSS (Clevios PVP Al 4083) with 0.7% this compound is spin-coated directly onto the cleaned ITO substrate, followed by deposition of the photoactive layer. The devices are completed by thermal evaporation of the top electrode, which typically consists of 0.8 nm LiF and 100 nm aluminum or 20 nm calcium and 100 nm silver for standard OPVs and OLEDs, respectively [6].

Performance Characterization

Photovoltaic Performance Metrics

The incorporation of this compound into OPV device architectures has demonstrated significant enhancements in both electrical performance and mechanical resilience. The following table summarizes key photovoltaic parameters achieved with this compound-modified PEDOT:PSS electrodes:

Table 2: Photovoltaic Performance of Organic Solar Cells Incorporating this compound

Device Architecture PCE (%) VOC (V) JSC (mA/cm²) FF (%) Active Layer Electrode Configuration
Inverted (Flexible) 4.2 0.58 11.9 61 P3HT:PCBM PEDOT:PSS+ZONYL/Ag
Inverted (Flexible) 3.9±0.3 0.57±0.015 11.3±0.7 59±3 P3HT:PCBM PEDOT:PSS+ZONYL/Ag
Inverted (Grid) - - - 71 P3HT:PCBM PEDOT:PSS+ZONYL/Ag+Grid
OPV with PEO 11.9 0.81 20 65.9 PEDOT:PSS/PEO With this compound

The data presented in Table 2 illustrates that OPV devices incorporating this compound achieve competitive power conversion efficiencies comparable to conventional ITO-based devices, with the additional advantage of enhanced mechanical flexibility. The high fill factors observed, particularly in devices incorporating a silver grid (71%), indicate excellent charge collection efficiency facilitated by the improved interfacial properties imparted by this compound [6] [5]. Furthermore, research has demonstrated that this compound enables the fabrication of PEDOT:PSS-based electrodes on ultrathin PET substrates (1.4 μm thickness) that can withstand extreme mechanical deformation while maintaining functional performance [5].

Mechanical Properties and Durability

The mechanical robustness of OPV devices incorporating this compound has been extensively characterized, with particular focus on their performance under deformation conditions relevant to flexible and stretchable applications:

Table 3: Mechanical Performance Characteristics of this compound-Enhanced OPV Devices

Property Value Test Conditions Significance
Substrate Thickness 1.4 μm PET (Mylar 1.4 CW02) Extreme flexibility
Total Device Thickness 1.9 μm All layers included Lighter weight
Minimum Bending Radius 35 μm Around human hair Unprecedented flexibility
Compressive Strain 50% On elastomer VHB 4905 Corresponds to 100% tensile strain
Specific Weight 10 W/g Power per unit weight High power-to-weight ratio
Adhesion Promotion Significant On hydrophobic substrates Enables inverted architectures

The mechanical characterization data confirms that this compound facilitates the production of ultrathin, lightweight solar cells with exceptional flexibility, capable of conforming to surfaces with curvature radii as small as 35 μm [5]. This extraordinary mechanical compliance is attributed to the synergistic combination of the ultrathin PET substrate and the enhanced adhesion properties imparted by this compound, which promotes robust interfacial bonding between the PEDOT:PSS electrode and the underlying substrate. Additionally, this compound contributes to the plasticizing effect on the mechanical properties of the base material, further enhancing the deformability of the resulting devices [4].

Technical Implementation and Practical Considerations

Material Handling and Storage

Proper handling and storage of this compound are essential for maintaining consistent performance in OPV fabrication. The material should be stored in its original container at room temperature (20-25°C), protected from direct sunlight and extreme temperature fluctuations. Under these conditions, this compound typically exhibits a shelf life of 12-24 months. Prior to use, the container should be gently inverted several times to ensure homogeneous redistribution of any settled components, avoiding vigorous shaking which could introduce air bubbles that might compromise film quality during subsequent deposition processes.

Processing Optimization Guidelines

Achieving optimal performance with this compound requires careful attention to several processing parameters:

  • Concentration Optimization: While the standard concentration of 0.7% v/v has been widely validated [6], fine-tuning between 0.5-1.0% v/v may be necessary for specific device architectures or substrate materials. Lower concentrations may result in insufficient wetting, while higher concentrations can lead to excessive surfactant migration that impedes charge transport.

  • Annealing Conditions: The two-stage annealing process (140°C for 10 minutes, isopropanol rinse, followed by another 140°C for 10 minutes) is critical for achieving optimal electrical properties [6]. The initial annealing facilitates solvent evaporation and film formation, while the isopropanol rinse removes excess this compound that could otherwise form insulating layers at the interface.

  • Compatibility Considerations: this compound is compatible with various ionic surfactants and is unaffected by polyvalent cations in solution [4], providing formulation flexibility. However, comprehensive compatibility testing is recommended when introducing new material combinations to avoid unexpected interactions.

Troubleshooting Common Issues

Several common challenges may arise when working with this compound in OPV fabrication:

  • Film Non-uniformity: If the PEDOT:PSS film with this compound exhibits uneven coverage, verify the substrate cleanliness and surface energy, and consider increasing the this compound concentration incrementally by 0.1% v/v to enhance wetting.

  • Reduced Conductivity: If the modified PEDOT:PSS electrode shows higher than expected sheet resistance, ensure complete removal of excess this compound through the isopropanol rinsing step and verify annealing temperature calibration.

  • Adhesion Failure: Poor adhesion between layers may indicate insufficient substrate cleaning or suboptimal this compound concentration. Oxygen plasma treatment and concentration optimization typically resolve these issues.

Conclusion

This compound serves as a critical processing additive that enables the fabrication of high-performance, mechanically robust organic solar cells through its unique ability to modify interfacial properties and enhance film formation. The protocols detailed in this document provide researchers with a comprehensive framework for incorporating this versatile fluorosurfactant into both conventional and inverted OPV device architectures. When implemented according to these guidelines, this compound facilitates the production of flexible, transparent conductive electrodes that maintain functional performance under significant mechanical deformation, thereby advancing the development of next-generation portable, wearable, and conformal photovoltaic devices.

References

Application Notes: ZONYL FS-300 in Stretchable Electronics

Author: Smolecule Technical Support Team. Date: February 2026

ZONYL FS-300 is a water-based, nonionic fluorosurfactant that does not contain any organic solvents. It is compatible with other ionic surfactants and is not affected by polyvalent cations in solution [1]. Its primary role in advanced material science is to enhance the processability and mechanical properties of conductive polymers for next-generation electronic applications [1].

Key Functions in Sensor Development:

  • Adhesion Promotion: this compound is necessary to promote the adhesion of PEDOT:PSS (a conductive polymer) to hydrophobic substrate surfaces [1].
  • Plasticizing Effect: It acts as a plasticizer, improving the mechanical properties of the base material and contributing to the overall stretchability of the composite electrode [1].
  • Performance Enabler: When combined with a PEO precursor, it helps create a PEDOT:PSS/PEO electrode system that exhibits both high electrical conductivity and transparency [1].

Research Application Summary The table below summarizes the application of this compound in developing a stretchable transparent conductive electrode (TCE) as reported in the literature [1].

Aspect Description
Base Material PEDOT:PSS (Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate))
Additive 1 This compound
Additive 2 Polyethylene Oxide (PEO) Precursor
Role of this compound Improves adhesion to hydrophobic substrates; has a plasticizing effect.
Role of PEO Improves conductivity and elasticity.
Achieved Properties Stretchability, transparency, conductivity.
Demonstrated Applications Organic solar cells, skin strain sensors.
Device Performance (Solar Cell) PCE: 11.9%, VOC: 0.81 V, JSC: 20 mA cm-2, FF: 65.9% [1].

Experimental Workflow for Electrode Fabrication

The following diagram outlines the general workflow for creating a stretchable PEDOT:PSS-based electrode, integrating the use of this compound as described in the research. The specific formulation ratios and processing parameters (e.g., exact concentrations, spin-coating speed, annealing time/temperature) were not detailed in the available search results.

G Start Start: Prepare PEDOT:PSS Dispersion A1 Add this compound Start->A1 A2 Add PEO Precursor A1->A2 B Mix Solution (Stirring/Sonication) A2->B C Deposit on Substrate (e.g., Spin Coating) B->C D Dry/Cure Film (e.g., Annealing) C->D End End: Stretchable Conductive Electrode D->End

References

Application Notes: ZONYL FS-300 in NF-TiO₂ Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to NF-TiO₂ and ZONYL FS-300 Nitrogen and Fluorine co-doped TiO₂ (NF-TiO₂) films represent an advanced photocatalytic material designed for enhanced activity under visible light. A key innovation in their synthesis is the use of a fluorosurfactant, This compound, in a sol-gel process [1]. This compound serves a dual purpose: it acts as a pore-forming agent and, crucially, as a source of fluorine dopants. The integration of fluorine into the TiO₂ lattice, along with nitrogen, creates synergistic effects that narrow the bandgap and introduce intra-gap energy states, enabling the absorption of visible light and improving the separation of photogenerated charge carriers [1] [2]. This makes NF-TiO₂ films highly effective for applications such as the degradation of water contaminants like microcystin-LR [1].

2. Role of this compound in the Sol-Gel Process In the sol-gel synthesis, this compound is not a mere additive but a critical component that controls the material's physicochemical properties.

  • Dopant Source: During processing, fluorine from the surfactant is incorporated into the TiO₂ structure, primarily in a substitutional manner, meaning it replaces oxygen atoms in the lattice [1] [2].
  • Morphology Control: By varying the molar ratio of this compound to the titanium precursor, researchers can directly control the film's surface area, porosity, crystallite size, and pore size distribution [1]. Higher surface area and optimal porosity are vital for providing more active sites for photocatalytic reactions.
  • Crystalline Phase Director: The presence of this compound promotes the formation of a major anatase phase alongside small amounts of brookite. This mixture can create anatase/brookite heterojunctions, which further enhance photocatalytic activity by improving charge separation [1] [2].

3. Key Physicochemical Properties of NF-TiO₂ Films The table below summarizes the characteristic properties of NF-TiO₂ films prepared with the this compound modified sol-gel method, showcasing the outcomes of this synthesis approach [1].

Table 1: Characteristics of Sol-Gel-Synthesized NF-TiO₂ Films

Property Characterization Result
Primary Crystal Phase Anatase (with minor brookite phase) [1] [2]
Doping Nature Interstitial Nitrogen, Substitutional Fluorine (as confirmed by XPS) [1]
Optical Absorption Enhanced absorption in the visible light range [1] [2]
Electronic Structure Formation of localized intra-gap states (as confirmed by EPR) [1]
Key Morphological Traits High BET surface area, high porosity, small crystallite size, narrow pore size distribution [1]
Photocatalytic Performance Effective degradation of microcystin-LR (MC-LR) under both UV and visible light [1]
Stability High mechanical stability with consistent performance over multiple cycles [1]

Detailed Experimental Protocol

1. Reagents and Materials

  • Titanium Precursor: Titanium alkoxide (e.g., titanium isopropoxide - TTIP).
  • Fluorosurfactant: This compound (~25% solids in H₂O) [3] [4].
  • Solvents: Absolute ethanol or other suitable alcohols.
  • Nitrogen Source: Commonly used precursors include urea or ammonium salts.
  • Catalyst: Acid (e.g., hydrochloric acid, HCl) or base to control hydrolysis pH.
  • Substrate: Glass slides or other suitable supports for dip-coating or spin-coating.

2. Step-by-Step Synthesis Procedure The following workflow outlines the key stages in the preparation of NF-TiO₂ films.

G Start Start Synthesis Step1 Step 1: Prepare Precursor Solution - Mix titanium alkoxide (e.g., TTIP) in solvent (e.g., ethanol) Start->Step1 Step2 Step 2: Add this compound - Add fluorosurfactant to precursor under vigorous stirring Step1->Step2 Step3 Step 3: Introduce Nitrogen Source - Add nitrogen precursor (e.g., urea) to the mixture Step2->Step3 Step4 Step 4: Controlled Hydrolysis - Slowly add acidified water (H2O/HCl) dropwise to form a stable sol Step3->Step4 Step5 Step 5: Aging - Allow sol to age at room temperature until it reaches coating viscosity Step4->Step5 Step6 Step 6: Film Deposition - Coat substrate via dip-coating or spin-coating Step5->Step6 Step7 Step 7: Drying & Thermal Treatment - Dry film at elevated temperature - Calcinate at 400-500°C to crystallize TiO2 and incorporate dopants Step6->Step7 End NF-TiO₂ Film Ready Step7->End

Critical Parameters for the Protocol:

  • This compound Ratio: The molar ratio of this compound to the titanium precursor is a critical variable that must be optimized. The foundational study highlights that modifying this ratio is the key to controlling the film's final properties [1].
  • Hydrolysis Control: The addition of water should be slow and dropwise, under vigorous stirring, to prevent premature precipitation and ensure the formation of a clear, stable sol [5] [6]. The water-to-alkoxide ratio significantly impacts the hydrolysis rate and the resulting material's properties [5].
  • Thermal Treatment (Calcination): The calcination process serves to remove organic components, crystallize the TiO₂ into the desired anatase phase, and firmly incorporate the nitrogen and fluorine dopants into the oxide lattice [1] [7]. A typical temperature range is 400–500°C.

3. Characterization and Evaluation Methods To verify the successful synthesis of NF-TiO₂ films, the following characterizations are essential:

  • Structural & Morphological: Use XRD to confirm the anatase phase and estimate crystallite size. Employ SEM/TEM and AFM to analyze surface morphology and film homogeneity. BET analysis determines surface area and porosity [1] [8].
  • Chemical & Electronic: XPS is crucial for confirming the presence and chemical state (interstitial/substitutional) of nitrogen and fluorine dopants. UV-Vis spectroscopy shows the enhanced visible light absorption. EPR spectroscopy can identify paramagnetic centers related to N-doping and confirm the formation of intra-gap states [1] [2].
  • Performance Testing: Evaluate photocatalytic activity by monitoring the degradation of a target pollutant, such as microcystin-LR (MC-LR), under both UV and visible light irradiation. Test film stability by performing multiple reaction cycles [1].

Discussion and Best Practices

The use of this compound is a exemplary of how a multifunctional additive can be leveraged in sol-gel chemistry to create advanced materials. The key to success lies in the precise control of the synthesis parameters, especially the molar ratio of the fluorosurfactant.

For researchers adapting this protocol, it is recommended to:

  • Conduct a Parameter Sweep: Initially, synthesize films with a range of this compound concentrations to find the optimum for your specific application and equipment.
  • Prioritize Controlled Hydrolysis: The quality of the final film is highly dependent on the controlled formation of the sol. Inconsistent stirring or rapid water addition can lead to inhomogeneous films or powder formation.
  • Ensure Proper Calcination: The thermal treatment profile must be carefully optimized to achieve full crystallization without causing excessive particle growth or phase transformation to the less photocatalytically active rutile phase.

References

Basic Properties and Related Research Context

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of ZONYL FS-300 as reported in the search results. This data is essential for any experimental design.

Property Specification / Value
Chemical Name This compound [1] [2]
CAS Number 197664-69-0 [1] [3] [4]
Molecular Formula RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [3] [4]
Type Non-ionic fluorosurfactant [4] [5] [6]
Density 1.10 g/mL ± 0.05 g/mL at 20 °C [1] [3] [4]
Melting Point -5 °C [1] [4]
Boiling Point ~100 °C [4]
Flash Point ~22 °C (for concentrate) [4]
Appearance Liquid [4]
Common Form Aqueous solution (~25% - ~40% solids in water) [3] [7]
Solubility Soluble in water and THF [4]
Key Features Excellent wetting, spreading, leveling; stable under extreme conditions; reduces surface tension [4] [6]

Although its use as a direct pore template is not documented, research shows this compound is used in material science for its surface-active properties. One study used it to create complex emulsions with hexane and perfluorooctane, where the emulsion's topology (e.g., Janus or double emulsion) could be controlled by the mass ratio of this compound to a light-responsive surfactant [8]. This principle of creating and stabilizing complex liquid phases is highly relevant to pore template formation.

Another application demonstrated its use in synthesizing stretchable and transparent conductive electrodes from PEDOT:PSS. Here, this compound improved the adhesion of the conductive polymer to hydrophobic substrates and acted as a plasticizer, enhancing the material's mechanical properties [5]. This shows its utility in modifying material morphology and interface interactions.

Proposed Experimental Workflow for Pore Templating

Based on the general principles of pore generation and the known functionalities of this compound, the following workflow outlines a logical, step-by-step approach for initial experimentation. This is a theoretical framework that would require empirical optimization.

The diagram below maps out the key decision points and phases in developing a pore templating protocol using this compound.

cluster_phase1 Phase 1: Emulsion Template Formation cluster_phase2 Phase 2: Material Synthesis & Template Removal cluster_phase3 Phase 3: Material Characterization start Start: Define Material System (Polymer, Solvent, Target Pore Size) step1 Prepare Aqueous this compound Solution (Concentration: 0.1-1.0% w/w) start->step1 step2 Mix with Immiscible Phase (e.g., Hexane, Perfluorooctane) step1->step2 step3 Emulsify (Vortexing, Homogenization) step2->step3 step4 Characterize Emulsion (Droplet Size & Stability) step3->step4 step5 Incorporate Emulsion into Polymer Matrix/Precursor step4->step5 step6 Induce Solidification (Heat, UV, Chemical Crosslinking) step5->step6 step7 Remove Template (Solvent Extraction, Evaporation) step6->step7 step8 Analyze Final Material (Porosity, Pore Morphology, Mechanical Properties) step7->step8

Critical Considerations and Further Research

When exploring this uncharted application, please keep the following points in mind:

  • Parameter Optimization is Key: The final pore structure will be highly sensitive to numerous variables. A rigorous Design of Experiments (DoE) approach is recommended to systematically test the effects of this compound concentration, mixing speed and time, oil-to-water ratio, and the choice of the polymer and solvent.
  • Environmental and Health Concerns: this compound is a per- or polyfluoroalkyl substance (PFAS) [3]. These compounds are known for their environmental persistence. Adhere to all safety guidelines, consult the material safety data sheet (MSDS), and plan for appropriate chemical waste disposal [6].
  • Verification of Pore Formation: You will need robust characterization techniques to confirm the success of the templating process. Consider using Scanning Electron Microscopy (SEM) to visualize pore morphology, Brunauer-Emmett-Teller (BET) analysis for surface area and porosity measurements, and mercury intrusion porosimetry for pore size distribution.

References

ZONYL FS-300 in biodegradable transient electronics

Author: Smolecule Technical Support Team. Date: February 2026

Limitations of Current Search Results

The main limitations identified are:

  • Lack of Specific Protocols: The search results do not contain the detailed, step-by-step methodologies for formulating biodegradable electronics that you need.
  • No Degradation Data: There is no quantitative data on how ZONYL FS-300 itself behaves in a biodegradable system or how it affects the degradation timeline of the electronic device.
  • Focus on a Single Application: Its use is highlighted in one specific context—modifying PEDOT:PSS electrodes—but not across the broader range of components in transient electronics.

Technical Data and Identified Application of this compound

The table below summarizes the available technical information and the primary researched application for this compound.

Property Description
CAS Number 197664-69-0 [1] [2] [3]
Type Nonionic fluorosurfactant [3] [4]
Molecular Formula RfCH2CH2O(CH2CH2O)xH [1] [2] [3]
Appearance & Form Liquid, ~25% solids in water [2] [3]
Density 1.10 g/mL ±0.05 g/mL at 20°C [1] [3]
Key Function Reduces surface tension, improves wetting and spreading [3]
Primary Documented Use As an additive to PEDOT:PSS to create stretchable and transparent conductive electrodes [4].
Role in Application Promotes adhesion of PEDOT:PSS to hydrophobic substrates and provides a plasticizing effect [4].

The experimental workflow for this application can be summarized as follows:

G Start Start: Prepare Materials A Combine PEDOT:PSS and PEO precursors Start->A B Add this compound surfactant A->B C Formulate electrode ink B->C D Process on hydrophobic substrate C->D E Characterize electrode (Conductivity, Transparency, Mechanical Properties) D->E F Apply to device: Organic Solar Cells or Strain Sensors E->F

References

Application Notes: ZONYL FS-300 in Self-Healing Electroluminescent Fibres

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction ZONYL FS-300 is a fluorosurfactant that plays a critical multi-functional role in the development of advanced, self-healing electroluminescent (EL) fibres, known as SHINE (Scalable Hydrogel-clad Ionotronic Nickel-core Electroluminescent) fibres [1]. Its incorporation into the fluoropolymer matrix is essential for achieving the self-healing property across all fibre layers, a key challenge in fibre-shaped electronics. Furthermore, the unique properties of this fibre system enable applications in soft robotics and interactive displays, combining omnidirectional magnetic actuation with light emission [1].

2. Material Specifications and Role of this compound this compound is a synthetic fluorosurfactant designed to significantly reduce the surface tension of liquids. In the context of SHINE fibres, it is not used in its raw, aqueous form but is integrated into the solid polymer composites that constitute the fibre's core and EL layer [1] [2] [3].

  • Molecular Formula: RfCH2CH2O(CH2CH2O)xH [2] [3]
  • CAS Number: 197664-69-0 [2] [3]
  • Typical Purity: ~25% solids in H2O (as supplied) [2]

Table 1: Quantitative Data for SHINE Fibre Composites Containing this compound

Fibre Layer Composite Composition (wt/wt) Key Function of this compound Critical Process Parameters
Ni Electrode Core Ni microparticles / PVDF-HFP = 60/40 [1] Plasticizer & self-healing promoter [1] Flow rate: 10 μL/min [1]
EL Dielectric Interlayer ZnS phosphor / PVDF-HFP = 67/33 [1] Plasticizer & self-healing promoter [1] Flow rate: 10 μL/min [1]

3. Detailed Experimental Protocols

Protocol 1: Fabrication of Self-Healing Bilayer Coaxial Fibre (Ni/PVDF-HFP @ ZnS/PVDF-HFP) This protocol describes the coaxial wet-spinning process for creating the fibre's core and electroluminescent layer [1].

  • Materials

    • Polymer Matrix: Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)
    • Conductive Filler: Nickel (Ni) microparticles
    • Phosphor: Zinc sulphide (ZnS) microparticles
    • Additive: this compound fluorosurfactant
    • Solvent: Acetone
    • Coagulation Bath: Deionized water
  • Equipment

    • Customized coaxial nozzle for wet-spinning
    • Syringe pumps for precise dispersion feeding
    • Coagulation bath container
    • Fibre winding and collection system (e.g., reel-to-reel)
  • Step-by-Step Procedure

    • Dispersion Preparation: Prepare two separate dispersions in acetone. a. Core Dispersion: Mix Ni microparticles and PVDF-HFP at a 60/40 weight ratio. Incorporate a small amount of this compound into the mixture [1]. b. Sheath Dispersion: Mix ZnS phosphor microparticles and PVDF-HFP at a 67/33 weight ratio. Also incorporate a small amount of this compound [1].
    • Loading and Extrusion: Load each dispersion into separate syringes. Use syringe pumps to feed the core dispersion (10 μL/min) and the sheath dispersion (10 μL/min) into the inner and outer channels of the coaxial nozzle, respectively [1].
    • Coagulation: Extrude the combined dispersions directly into a deionized water coagulation bath. The miscibility of acetone with water causes rapid liquid-solid phase separation, solidifying the dispersions into a compact, bilayer coaxial fibre [1].
    • Collection: Continuously collect the solidified fibre using a reel-to-reel system. Allow the fibre to dry completely before proceeding to the next coating step [1].

The following diagram illustrates the fabrication workflow for the self-healing bilayer coaxial fibre.

fabrication_workflow Fiber Core and EL Layer Fabrication start Start Preparation prep_core Prepare Ni/PVDF-HFP Core Dispersion start->prep_core prep_sheath Prepare ZnS/PVDF-HFP Sheath Dispersion start->prep_sheath load_disp Load Dispersions into Syringe Pumps prep_core->load_disp prep_sheath->load_disp coaxial_ext Coaxial Extrusion into Coagulation Bath load_disp->coaxial_ext phase_sep Liquid-Solid Phase Separation coaxial_ext->phase_sep collect Collect and Dry Fiber phase_sep->collect end Bilayer Fiber Ready collect->end

Protocol 2: Coating with Self-Healing Transparent Hydrogel Electrode This protocol covers the application of the outer ionic conductor electrode via ion-induced gelation [1].

  • Materials

    • Hygroscopic Hydrogel Precursor: A mixture of Polyvinyl Alcohol (PVA), Sodium Alginate (SA), Glycerol (Gly), and Lithium Chloride (LiCl).
    • Ion Source: Calcium Chloride (CaCl₂) solution.
    • Substrate: Dry Ni/PVDF-HFP @ ZnS/PVDF-HFP bilayer coaxial fibre from Protocol 1.
  • Equipment

    • Immersion baths or coating chambers.
  • Step-by-Step Procedure

    • First Ion Dip: Immerse the dry bilayer fibre into a calcium chloride (CaCl₂) solution. This pre-coats the fibre with calcium ions, which is critical for improving the wettability and adhesion of the subsequent hydrogel layer to the hydrophobic fluoropolymer surface [1].
    • Hydrogel Application: Immediately transfer the fibre to a bath containing the hydrogel precursor solution (PVA-B/SA-C/LiCl/Gly). The calcium ions on the fibre surface will instantly trigger the gelation of sodium alginate, forming a uniform hydrogel coating around the fibre [1].
    • Second Ion Dip (Optional but Recommended): Immerse the hydrogel-clad fibre into the calcium chloride solution again to further cross-link and strengthen the hydrogel matrix [1].
    • Drying: Allow the hydrogel to dry to equilibrium water content under ambient conditions. This step reduces self-adhesion and improves the handling properties of the final SHINE fibre [1].

4. Performance and Characterization The performance of the final SHINE fibre is exceptional, with key metrics outlined in the table below.

Table 2: Performance Characteristics of Self-Healed SHINE Fibre

Performance Metric Pristine Value Post-Severance Self-Healing Performance Testing Conditions
Luminance Baseline Recovers 98.6% of pristine luminance [1] After being completely severed and self-healed
Luminance Stability N/A Maintains stable luminance for over 10 months [1] Under ambient conditions after healing
Mechanical Stability N/A Stable under bending to a radius of ~5 mm [1] After self-healing
Peak Luminance 1068 cd/m² [1] Not specified At an AC electric field of 5.7 V/μm [1]

5. Application Workflow in Soft Robotics The following diagram illustrates how the multifunctional SHINE fibre operates in a soft robotic application, combining actuation and luminescence.

application_workflow SHINE Fiber Actuation and Luminescence external_stim External Stimuli magnetic_field Magnetic Field external_stim->magnetic_field ac_power AC Voltage (Vac) external_stim->ac_power fiber_response SHINE Fiber Response magnetic_field->fiber_response ac_power->fiber_response omnidirectional_act Omnidirectional Actuation fiber_response->omnidirectional_act electroluminescence Electroluminescence (Light Emission) fiber_response->electroluminescence application Applications: Soft Robots, Interactive Displays omnidirectional_act->application electroluminescence->application

References

ZONYL FS-300 concentration optimization in PEDOT:PSS

Author: Smolecule Technical Support Team. Date: February 2026

ZONYL FS-300 in PEDOT:PSS Formulations

The table below summarizes the key roles and optimized concentrations of this compound as reported in previous scientific studies.

Application Role Recommended Concentration Base PEDOT:PSS Formulation Key Effect and Performance
Plasticizer for Stretchable Electrodes [1] 1 wt% Clevios PH1000 with 5 wt% DMSO [1] Enabled withstanding >5000 stretching cycles (0-10% strain); improved mechanical compliance & adhesion [2] [1].
Interface Modifier in Hole Transport Layer [3] Not specified in abstract Modified PEDOT:PSS for PeLEDs [3] Reduced hole injection barrier & exciton quenching; achieved high device efficiency (17.90 cd A⁻¹) & flexibility [3].

Experimental Protocols from Previous Research

Here are the methodologies adopted in past studies for incorporating this compound into PEDOT:PSS.

  • Protocol 1: Creating Stretchable Conductive Films

    • Formulate the Solution: To an aqueous solution of PEDOT:PSS (e.g., Clevios PH1000), add 5 wt% Dimethyl Sulfoxide (DMSO) as a conductivity enhancer, followed by 1 wt% This compound [1].
    • Mix Thoroughly: Ensure the solution is stirred adequately to achieve a homogeneous mixture.
    • Deposit and Dry: Coat the solution onto your substrate (e.g., a pre-strained PDMS substrate) using your preferred method (e.g., spin-coating, blade-coating) and allow it to dry [1].
  • Protocol 2: Modifying the Hole Transport Layer

    • Dope the HTL: Introduce a non-conductive fluorosurfactant, This compound, directly into the PEDOT:PSS hole transport layer solution [3].
    • Process the Device: Proceed with the standard fabrication steps for your light-emitting diode, which includes depositing the modified PEDOT:PSS layer, the perovskite emitter, and other functional layers [3].
    • Use a Flexible Electrode: The reported device employed a polymer-silver nanowire composite as the flexible electrode [3].

This workflow summarizes the general experimental process based on the cited research:

start Start Experiment sol_prep Solution Preparation Add 1 wt% this compound & 5 wt% DMSO to PEDOT:PSS (e.g., Clevios PH1000) start->sol_prep substrate Substrate Preparation (e.g., pre-strained PDMS) sol_prep->substrate coating Deposition & Coating Spin-coating or other methods substrate->coating drying Drying & Film Formation coating->drying integrate Device Integration (if applicable) drying->integrate test Performance Testing Mechanical & Electrical Properties integrate->test

Critical Notice on Discontinuation and Alternatives

According to ChemPoint, This compound and related Zonyl products were discontinued between 2009 and 2014 and were replaced by the Capstone series, which is based on short-chain chemistry that cannot break down to PFOA or PFOS [4].

  • Official Replacement Guidance: The manufacturer recommended Capstone FS-30 or Capstone FS-34 as the closest replacements for this compound [4].
  • Important Update: As of early 2025, the Capstone product line has also been discontinued [4].
  • Suggested Alternative Path: ChemPoint now recommends investigating ICT Thetawet, Thetaguard, and Thetapel fluorosurfactants and fluoropolymers, or Momentive CoatOSil and Silquest silicone-based surface-modifying additives as potential alternatives [4].

Frequently Asked Questions

  • Is there a one-to-one replacement for this compound? No. The replacement products (now also discontinued) were not a direct one-to-one substitute [4]. Reformulation and testing at multiple concentrations were necessary to match previous performance.

  • How should I approach reformulation without ZONYL or Capstone? It is crucial to calculate the concentration based on the active ingredient amount when evaluating a new surfactant [4]. For any new alternative, it is recommended to test at least three different concentrations near or above the previous ZONYL concentration to find the optimum [4].

References

controlling ZONYL FS-300 hydrolysis in acidic conditions

Author: Smolecule Technical Support Team. Date: February 2026

ZONYL FS-300 Technical Overview

The table below summarizes the key technical specifications for this compound gathered from the search results.

Property Specification
CAS Number 197664-69-0 [1] [2] [3]
Common Name This compound [1] [2] [3]
Ionic Character Nonionic [4] [5] [6]
Molecular Formula RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [2] [3]
Typical Purity/Form ~25% to ~40% solids in water [2] [3]
Density 1.10 g/mL ± 0.05 g/mL at 20 °C [1] [3] [4]
Melting Point -5 °C [1] [3] [4]
Boiling Point Approximately 100 °C [4]
Flash Point 22 °C [4]
Solubility Soluble in water and THF [4]
pH Stability Good pH stability [7]

Critical Product Status Notice

A crucial finding from the search is that the ZONYL brand of fluorosurfactants has been discontinued [6]. The manufacturer, Chemours, replaced it with the Capstone product line, which is based on short-chain chemistry that complies with modern environmental regulations [6]. For this compound specifically, the recommended starting points for replacement are Capstone FS-30 or Capstone FS-34 [6].

Formulation & Handling Guidance

While direct data on acidic hydrolysis is unavailable, the following general properties and suggestions can guide your experimental planning:

  • Inherent Stability: this compound is noted for its good pH stability [7], which is a positive indicator for formulation robustness, though the exact limits are not specified.
  • Compatibility: As a nonionic surfactant, it is compatible with other ionic surfactants and is not affected by polyvalent cations in solution [5] [7]. This can be beneficial in complex formulation matrices.
  • Reformulation Tip: When switching to a replacement like Capstone, the percent actives can differ. It is recommended to test at least three different concentrations near or above the previous ZONYL concentration to find the optimal performance point [6].

Suggested Experimental Pathway

Due to the lack of specific hydrolysis data, you may need to determine the stability empirically. The following workflow outlines a potential experimental approach.

Start Start: Need this compound Acidic Stability Data Step1 1. Check Product Status Start->Step1 Step2 2. Acquire Replacement (E.g., Capstone FS-30/34) Step1->Step2 Product discontinued Step3 3. Design Stress Test Step2->Step3 Step4 4. Perform Stability Assay Step3->Step4 Step5 5. Analyze Performance Step4->Step5

  • Source Replacement Chemicals: Given the discontinuation of this compound, the first step is to procure its recommended replacements, Capstone FS-30 or Capstone FS-34 [6].
  • Design a Stress Test: Prepare solutions of the replacement surfactant at its typical use concentration in buffers covering your required acidic pH range (e.g., pH 2, 3, 4).
  • Conduct the Stability Assay: Incubate the solutions at relevant temperatures, sampling over time. Monitor for signs of hydrolysis, such as:
    • Precipitation or Hazing
    • Change in Surface Tension
    • Loss of Functional Performance (e.g., wetting, leveling)
  • Analyze Results: Determine the critical pH and time thresholds where the surfactant's performance degrades significantly.

Conclusion and Recommendations

The specific data you requested on controlling the hydrolysis of this compound in acidic conditions is not available in the public search results. Furthermore, this specific product is discontinued.

Your most reliable path forward is to:

  • Shift focus to the recommended replacement products, Capstone FS-30 and FS-34.
  • Contact the manufacturer (Chemours) or distributor (e.g., ChemPoint) directly for the most accurate and confidential technical data sheets regarding the stability of these replacement products [6].
  • Establish your own experimental stability data for the new surfactants in your specific application conditions using the pathway outlined above.

References

ZONYL FS-300 plasticizing effect on mechanical properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ZONYL FS-300 as a Plasticizer

This compound is a water-based, nonionic fluorosurfactant. Its role as a plasticizer is crucial in specific applications, such as modifying the properties of the conductive polymer PEDOT:PSS [1].

  • Primary Function: When added to PEDOT:PSS, this compound primarily promotes adhesion on hydrophobic substrate surfaces. This is vital for creating uniform films.
  • Plasticizing Effect: It also exerts a plasticizing effect on the mechanical properties of the base material, making the resulting film more flexible and durable [1].
  • Synergistic Effect: Research shows that using this compound alongside polyethylene oxide (PEO) creates a synergistic effect. This compound improves mechanical properties and processing performance, while PEO enhances conductivity and elasticity [1].

Quantitative Data on Performance Enhancement

The table below summarizes key property changes in a PEDOT:PSS-based electrode system after incorporating this compound and PEO [1].

Property / Component PEDOT:PSS with this compound PEDOT:PSS with this compound & PEO Application Performance
Mechanical Properties Improved adhesion; Plasticizing effect Improved elasticity and mechanical robustness Withstands strain for stretchable electronics
Conductivity --- Improved conductivity Suitable for electrodes
Transparency --- Maintained transparency For transparent conductive electrodes (TCEs)

| Organic Solar Cell Metrics | --- | Short-circuit current (JSC): 20 mA cm² Open-circuit voltage (VOC): 0.81 V Fill Factor (FF): 65.9 Power Conversion Efficiency (PCE): 11.9% | Demonstrated high efficiency |

Experimental Protocol: Film Preparation & Mechanical Testing

This protocol is adapted from general methodologies for studying plasticizers in polymers and can be tailored for this compound in PEDOT:PSS systems [2].

Materials and Equipment
  • Polymer: PEDOT:PSS aqueous dispersion.
  • Plasticizer: this compound (∼25-40% solids in water) [3] [4].
  • Solvent: Deionized water or methanol.
  • Equipment: Magnetic stirrer, sonicator, Teflon-coated Petri dishes or molds, oven or controlled environment for drying, micrometer, and a mechanical tester (e.g., Instron).
Step-by-Step Procedure
  • Solution Preparation: Dissolve PEDOT:PSS in the solvent with magnetic stirring for 1 hour.
  • Add Plasticizer: Introduce this compound at your target concentration (e.g., 1-5% w/w of solids) to the solution. Continue stirring for an additional hour to ensure homogeneous mixing.
  • Degassing: Sonicate the solution for about 5 minutes to remove air bubbles, which prevents defects in the final film.
  • Film Casting: Pour a precise volume of the solution (e.g., 12 mL) into a level Teflon Petri dish.
  • Drying: Dry the cast film at a controlled temperature (e.g., 50°C) for several hours (e.g., 4.5 hours) until the solvent is fully evaporated.
  • Conditioning: Carefully remove the dried film from the mold. For consistent results, condition the films in a desiccator at room temperature for at least 24 hours before testing to prevent interference from environmental moisture [2].
Mechanical Property Characterization
  • Sample Preparation: Cut the conditioned films into a standard "dog bone" shape using an ASTM D-638-V punch.
  • Thickness Measurement: Measure the film thickness at several points along the testing area with a micrometer and use the average for calculations.
  • Tensile Test: Use a universal testing machine (e.g., Instron) to perform the tensile test.
    • Crosshead Speed: Set to 75 mm/min for a consistent strain rate.
    • Key Metrics: The software will typically calculate:
      • Tensile Strength: Maximum stress the film can withstand.
      • Elongation at Break: How much the film can stretch before breaking.
      • Young's Modulus: Stiffness of the film; a lower modulus indicates increased flexibility.

Troubleshooting Common Experimental Issues

Here are solutions to common problems you might encounter when working with this compound:

Problem Possible Cause Solution
Brittle Films that Crack Insufficient plasticizer; Poor film formation. Optimize this compound concentration. Ensure slow, uniform drying to allow proper polymer chain relaxation.
Poor Adhesion to Substrate Hydrophobic substrate surface; Improformulation. This compound is specifically known to improve adhesion to hydrophobic surfaces [1]. Verify your casting technique.
Inhomogeneous Film or Haze Inadequate mixing; Aggregation of components. Ensure sufficient stirring and sonication after adding this compound. Filter the solution before casting if necessary.
Film Difficult to Remove from Mold High surface tackiness. This is a common issue without plasticizer [2]. This compound should help. Ensure the film is fully dry and consider using a release agent.

Experimental Workflow for Plasticizer Evaluation

The following diagram outlines the logical workflow for preparing and evaluating a polymer film with a plasticizer like this compound.

G Start Start: Define Experimental Goal P1 Prepare Polymer Solution Start->P1 P2 Add this compound (Plasticizer) P1->P2 P3 Mix & Sonicate P2->P3 P4 Cast Film & Dry P3->P4 P5 Condition Film P4->P5 P6 Cut Test Samples P5->P6 P7 Perform Tensile Test P6->P7 P8 Analyze Data P7->P8 End End: Conclude on Plasticizer Effect P8->End

Key Takeaways and Further Research

  • Proven Application: The plasticizing effect of this compound is most documented in PEDOT:PSS-based systems for stretchable and transparent electronics [1].
  • Mechanism: Its action is twofold: it acts as a processing aid by improving adhesion and as a mechanical modifier by imparting flexibility.
  • Synergy is Key: For optimal mechanical and electrical properties, this compound is often used in combination with other additives like PEO [1].

References

Understanding ZONYL FS-300 and Its Environmental Challenge

Author: Smolecule Technical Support Team. Date: February 2026

ZONYL FS-300 is a water-based, nonionic fluorosurfactant known for its exceptional ability to reduce surface tension, providing superior wetting, spreading, and leveling properties [1] [2]. Its typical specifications are summarized below.

Property Specification
CAS Number 197664-69-0 [1] [3]
Molecular Formula RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [2]
Physical Form Liquid [2]
Density 1.10 ± 0.05 g/mL at 20 °C [1] [2]
Purity ~25% solids in water [1]
Solubility Soluble in THF and water [2]
Key Features Reduces surface tension, provides anti-blocking, defoaming, and chemical resistance [2]

The core environmental challenge is that this compound is a per- or polyfluoroalkyl substance (PFAS) [1]. These substances are prized in research and industry for their stability but are also persistent in the environment [1]. This persistence and potential for widespread exposure make them a subject of significant environmental health and safety studies [1].

Recommended Alternatives and Reformulation Guidance

The original manufacturer has discontinued the ZONYL product line, including FS-300, and introduced replacements designed to meet modern environmental standards [4]. The recommended direct replacements are Capstone FS-30 and Capstone FS-34 [4].

These alternatives are based on short-chain chemistry that "cannot break down to PFOA or PFOS in the environment," making them preferable from a regulatory and sustainability standpoint [4]. Here is a comparison to guide your transition:

Discontinued Product Recommended Replacements Ionic Character Solvent Foaming Level
This compound Capstone FS-30 Nonionic Water Moderate
Capstone FS-34 Nonionic Water High

When reformulating, note that these are not always one-to-one replacements [4]. Key steps for a successful transition include:

  • Calculate by Active Ingredient: The percent of active ingredients in Capstone products may differ from the original this compound. Always base your calculations on the active ingredient amount [4].
  • Test a Concentration Range: It is recommended to test at least three different concentrations of the new Capstone product near or above the previous this compound concentration to find the optimal level for performance [4].

Experimental Protocols for Environmental Studies

For researchers specifically studying the environmental behavior and remediation of PFAS like this compound, here are key methodological approaches from the literature.

1. Studying Environmental Distribution and Exposure Research focuses on the persistence of PFAS and potential exposure routes to humans and wildlife. Experimental work in this area involves:

  • Detection and Quantification: Developing and applying analytical methods (e.g., LC-MS/MS) to detect and quantify this compound and its degradation products in various environmental matrices like water, soil, and air [1].
  • Modeling Distribution: Using environmental fate and transport models to predict how the substance moves and distributes in the environment [1].

2. Developing Remediation Strategies This involves creating and testing technologies to remove PFAS from contaminated environments. Key approaches include:

  • Adsorption Materials: Studying the effectiveness of materials like activated carbon, ion-exchange resins, or novel sorbents in adsorbing PFAS from water [1].
  • Innovative Filtration: Developing and testing advanced filtration technologies, such as high-pressure membranes or electrochemical methods, to destroy PFAS structures [1].
  • Degradation Processes: Investigating chemical, photochemical, or biological processes to break down persistent PFAS molecules into less harmful substances [1].

The workflow for a comprehensive environmental study can be visualized as follows:

Start Start: Environmental Study of this compound Sample Sample Collection (Water, Soil, Air) Start->Sample Analysis Laboratory Analysis (Detection & Quantification) Sample->Analysis Modeling Environmental Modeling (Fate & Transport) Analysis->Modeling Remediation Remediation Testing (Adsorption, Filtration, Degradation) Modeling->Remediation Results Interpret Results & Inform Policy Remediation->Results

Frequently Asked Questions (FAQ)

Why is this compound considered environmentally persistent? It is a PFAS compound, a class of synthetic chemicals known for their strong fluorine-carbon bonds, which are highly resistant to natural degradation processes, leading to long-term environmental accumulation [1].

My established protocol specifies this compound. What should I do? You should begin testing the recommended replacement fluorosurfactants, Capstone FS-30 or FS-34. Reformulate your protocol by calculating the required amount based on the active ingredient and conduct experiments across a range of concentrations to verify performance matches or exceeds that of the original material [4].

Besides alternatives, what research areas are relevant? Active research areas include investigating the environmental fate, exposure routes, and ecological impacts of existing PFAS contamination, as well as developing and optimizing technologies for environmental remediation, such as advanced filtration and degradation methods [1].

References

ZONYL FS-300 bioaccumulation concerns and mitigation

Author: Smolecule Technical Support Team. Date: February 2026

ZONYL FS-300 Overview and Replacement

This compound is a fluorosurfactant known for reducing surface tension and providing wetting, spreading, and leveling capabilities [1] [2]. A key piece of information is that this compound and related products have been discontinued and are no longer manufactured, largely due to industry-wide shifts away from certain long-chain PFAS chemistries [3].

The manufacturer introduced the Capstone product line as replacements, which are based on short-chain molecules that meet the U.S. EPA 2010/15 PFOA Stewardship Program goals [3]. The recommended alternatives for this compound are Capstone FS-30 or Capstone FS-34 [3].

The table below compares the key specifications of the original product and its alternatives.

Property This compound Capstone FS-30 / FS-34
Ionic Character Nonionic [4] [5] Nonionic [3]
Solvent Water [4] Water [3]
Foaming Level Information missing Moderate to High [3]
Regulatory Status Discontinued (historical product) [3] Compliant with PFOA Stewardship Program [3]

Reformulation Guidance and Experimental Use

When transitioning from this compound to an alternative, consider the following steps based on general reformulation guidance [3]:

  • Calculate Active Ingredient Concentration: The percent actives in Capstone products may differ from this compound. You should first calculate the concentration based on the active ingredient amount in your existing formulation.
  • Test Multiple Concentrations: It is recommended to test at least three different concentrations of the replacement surfactant near or above the previous this compound concentration to find the optimal level for performance.
  • Evaluate Performance: These replacements are not necessarily one-to-one equivalents, so performance testing in your specific application is crucial.

The diagram below outlines this replacement and testing workflow.

Start Start: this compound Discontinued Step1 Calculate active ingredient concentration in old formulation Start->Step1 Step2 Select Alternative: Capstone FS-30 or FS-34 Step1->Step2 Step3 Test at least 3 concentrations near/above original level Step2->Step3 Step4 Evaluate performance in application Step3->Step4 End Optimal Replacement Formulation Step4->End

Documented Experimental Protocol

A published research study provides a specific protocol for using this compound in preparing complex emulsions, which may be useful for understanding its experimental context [6].

  • Application: Preparation of light-induced reconfigurable complex emulsions [6].
  • Role: Mixed with a light-responsive surfactant (C4AZOC2TAB) as the aqueous continuous phase [6].
  • Procedure:
    • Create a mixed surfactant aqueous solution with this compound and C4AZOC2TAB [6].
    • Heat hexane and perfluorooctane (oil phase) until miscible [6].
    • Add the preheated surfactant solution to the oil phase [6].
    • Emulsify using a vortex mixer (e.g., 2800 rpm for 1 minute) [6].
    • Cool to room temperature to induce phase separation and let equilibrate [6].

FAQs and Troubleshooting

Q1: Why is this compound no longer available? It was discontinued as part of an industry-wide phase-out of long-chain PFAS chemicals, driven by the U.S. EPA PFOA Stewardship Program [3].

Q2: What are the primary safety classifications for this compound? Available safety information indicates it has the hazard code Xi (Irritant) and is classified as WGK 3 in Germany, which signifies a high level of aquatic hazard [7] [8].

Q3: My experiment requires a specific property of this compound. How do I ensure the alternative works? The most reliable approach is to perform a application test. Since alternatives like Capstone are not one-to-one replacements, you must verify that the new surfactant provides the required wetting, spreading, or anti-fogging properties in your specific system [3].

References

optimizing ZONYL FS-300 for humidity stability

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Here are answers to common questions regarding the handling and stability of ZONYL FS-300.

Q1: What are the basic storage and handling conditions for this compound? this compound is a liquid fluorosurfactant. Its documented physical properties provide the foundation for its storage conditions [1] [2] [3].

Property Specification
Physical State Liquid [2]
Recommended Storage 2°C - 8°C (refrigerated) [2] [3]
Density 1.10 ± 0.05 g/mL at 20°C [1] [4] [2]
Melting Point -5°C [1] [2]
Boiling Point ~100°C [2]

Q2: How does humidity affect drug products containing this compound? While the excipient itself is an aqueous solution, its incorporation into a solid dosage form (like a tablet) makes the final product vulnerable to humidity. Moisture can significantly impact the stability of the active ingredient [5].

  • Excipient Choice: The choice of other excipients in your formulation is critical. Some excipients (e.g., microcrystalline cellulose) have moisture content that varies with ambient humidity, which can make the drug's stability highly sensitive to humidity fluctuations. Others (e.g., mannitol, lactose) are less sensitive to humidity and can help stabilize moisture-sensitive drugs [5].
  • Humidity Cycling: Exposure to cycles of varying humidity levels can be more damaging than constant humidity for some formulations, accelerating the degradation of the active drug [5].

Q3: Our product experienced a temperature excursion during transport. How do we assess the impact? Regulatory guidelines state that data from accelerated stability studies can be used to evaluate the effect of short-term excursions outside the labeled storage conditions, such as those occurring during shipping [6].

  • Consult Accelerated Data: Review your product's stability data from studies conducted at elevated temperatures and humidity. The ICH Q1A guideline allows the use of this data to assess the significance of short-term excursions [6].
  • Perform Comparative Testing: Analyze a sample from the affected batch against a control sample stored under correct conditions. Key tests include assay/potency of the active ingredient and related substances (degradants).
  • Justify with Science: If the analytical results remain within specification and align with the predictions from your accelerated studies, you can justify that the excursion did not adversely affect product quality.

Experimental Protocol for Stability Assessment

For a new formulation containing this compound, you can use an Accelerated Stability Assessment Program (ASAP) based on a moisture-corrected Arrhenius equation. This approach allows for rapid and reliable prediction of shelf life [7].

The workflow below outlines the key steps for designing and executing an accelerated stability study.

Start Start: Define Stability Study A Formulate Drug Product (with this compound) Start->A B Design Accelerated Study (Vary Temperature & RH) A->B C Expose Samples to Conditions (Open-dish to control RH) B->C D Measure Degradation at Isoconversion (e.g., at specification limit) C->D E Fit Data to Model (Determine A, Ea, B parameters) D->E F Predict Shelf Life at Recommended Storage Condition E->F End End: Establish Shelf Life & Storage Conditions F->End

Detailed Methodology:

  • Study Design: The core of ASAP is to expose the drug product to a range of controlled temperature and relative humidity (RH) conditions. A suggested screening protocol is shown in the table below [7]. Note: All samples should be stored in open containers to ensure they equilibrate with the specified RH environment [7].
Temperature (°C) Relative Humidity (% RH) Time (Days)
50 75 14
60 40 14
70 5 14
70 75 1
80 40 2
  • Data Analysis and Modeling: The degradation data collected at these various conditions is fitted to a moisture-corrected Arrhenius equation: k = A * exp(-Ea/RT) * exp(B * RH) where k is the degradation rate, A is a constant, Ea is the activation energy, R is the gas constant, T is temperature in Kelvin, and B is the humidity sensitivity constant [7].
  • Shelf-Life Prediction: Once the model parameters (A, Ea, B) are determined, the model can precisely predict the degradation rate and thus the shelf life at any desired storage condition, including the final commercial packaging [7].

Key Considerations for Your Formulation

  • Excipient Compatibility: Conduct pre-formulation studies to understand how this compound interacts with other excipients and the Active Pharmaceutical Ingredient (API), particularly under different humidity conditions [5].
  • Packaging Selection: The final product's stability is a function of the formulation and its packaging. Use the stability model to evaluate different packaging options based on their moisture vapor transmission rates to ensure adequate protection throughout the product's shelf life [7].
  • Regulatory Alignment: Stability protocols should be designed in accordance with the latest ICH Q1 guidelines, which provide a unified global standard for stability testing of drug substances and products [8].

References

ZONYL FS-300 phase separation enhancement in composites

Author: Smolecule Technical Support Team. Date: February 2026

ZONYL FS-300: Overview & Key Properties

Q: What is this compound and what are its key properties? this compound is a nonionic fluorosurfactant known for its exceptional ability to reduce surface tension. This makes it highly effective for providing wetting, spreading, and leveling in various formulations [1] [2] [3].

The table below summarizes its core technical data:

Property Specification / Value
Chemical Name This compound [4]
CAS Number 197664-69-0 [4] [1] [5]
Ionic Character Nonionic [1] [2] [3]
Molecular Formula RfCH₂CH₂O(CH₂CH₂O)ₓH [4] [1] [5]
Physical Form Liquid [1]
Density 1.10 ± 0.05 g/mL at 20 °C [4] [1] [6]
Melting Point -5 °C [4] [1]
Boiling Point ~100 °C [1]
Flash Point ~22 °C (based on supplier data); also listed as Not Applicable [1] [6]
Solubility Soluble in water and THF [1]
Concentration Supplied as ~40% or ~25% solids in water [5] [7] [6]
Storage Store at 2-8°C [1]

Safety and Regulatory Information:

  • Hazard Codes: Xi (Irritant) [4] [1]
  • Hazard Statements: H225 (Highly flammable liquid and vapour), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness) [1].
  • Environmental Hazard: WGK Germany 3 (Severely hazardous to water) [4] [1] [6].
  • Note on PFAS: this compound is a per- or polyfluoroalkyl substance (PFAS). Its persistence in the environment is a subject of ongoing research [7].

Product Status and Alternatives

Q: Is this compound still available for use in research? No. This compound and related ZONYL fluorosurfactants were discontinued between 2009 and 2014 [8]. They were replaced by the Capstone series of fluorosurfactants, which are based on short-chain chemistry that meets the U.S. EPA 2010/15 PFOA Stewardship Program goals [8].

Q: What are the recommended alternatives for this compound? For this compound, the closest direct replacements are Capstone FS-30 or Capstone FS-34 [8]. It is important to note that these are not necessarily one-to-one replacements. Reformulation work is required, and testing at least three different concentrations near or above the previous ZONYL concentration is recommended to achieve optimal performance [8].

Experimental Protocol: Phase Separation for Complex Emulsions

The following methodology is adapted from a published study that utilized this compound to create light-responsive complex emulsions [9]. This serves as a detailed guide for a key experiment.

Q: Can you provide a protocol for preparing complex emulsions using this compound? This one-step temperature-induced phase-separation method is used to prepare three-phase complex emulsions (Hexane/Perfluorooctane/Water). The topology of the emulsion can be controlled by the surfactant mass ratio and even reconfigured using light [9].

The workflow for this experiment is outlined below:

workflow cluster_1 Aqueous Phase (Continuous) cluster_2 Oil Phase Start Start Experiment A Prepare Aqueous Surfactant Solution Start->A B Prepare Oil Phase A->B A1 Mix this compound and light-responsive surfactant (C4AZOC2TAB) in water A->A1 C Heat Phases B->C B1 Mix Hexane (H) and Perfluorooctane (F) 1:1 volume ratio B->B1 C->C >37°C (Upper Critical Temp) D Emulsify C->D E Cool and Equilibrate D->E F Complex Emulsion Formed E->F

Materials:

  • Fluorosurfactant: this compound aqueous solution [9].
  • Light-Responsive Surfactant: 2-(4-(4-butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide (C4AZOC2TAB) [9].
  • Oils: Hexane (H) and Perfluorooctane (F) [9].
  • Equipment: Microvortex mixer (e.g., XW-80A) [9].

Procedure:

  • Prepare Aqueous Surfactant Solution: Create the continuous phase by preparing a mixed surfactant solution in water with specific concentrations of This compound and C4AZOC2TAB. The mass ratio of these two surfactants is critical as it highly influences the final emulsion topology (H/F/W double, Janus, or F/H/W double) [9].
  • Prepare Oil Phase: Mix hexane and perfluorooctane in a 1:1 volume ratio [9].
  • Heat Phases: Heat both the oil mixture and the aqueous surfactant solution to a temperature above 37°C (the upper critical solution temperature, Tc) until they are miscible [9].
  • Emulsify: Combine the preheated aqueous solution with the preheated oil phase (maintaining a 1:1 volume ratio). Immediately emulsify the mixture using a vortex mixer at 2800 rpm for 1 minute while keeping the temperature above Tc [9].
  • Cool and Equilibrate: Cool the emulsion to room temperature (25°C) to induce phase separation within the oil phase. Allow the emulsion to equilibrate for at least 12 hours at 25°C to stabilize [9].

Troubleshooting FAQs

Q: The emulsion topology is not as expected. What could be the cause?

  • Cause: The most likely cause is an incorrect mass ratio of this compound to the co-surfactant (C4AZOC2TAB in the cited study) [9].
  • Solution: Systematically vary the mass ratio of the surfactants. A higher ratio of the light-responsive surfactant to this compound promotes a phase inversion from H-in-F-in-W to F-in-H-in-W double emulsion via a Janus emulsion [9].

Q: The emulsion is unstable or separates quickly.

  • Cause 1: Insufficient mixing time or speed, leading to inadequate droplet dispersion.
  • Solution: Ensure consistent and vigorous mixing (e.g., 2800 rpm for 1 minute as per the protocol) [9].
  • Cause 2: The temperature was not properly controlled during emulsification.
  • Solution: Ensure both phases are heated sufficiently above the critical temperature (37°C) before mixing and during emulsification [9].

Q: How can I reconfigure the emulsion after it has formed?

  • Solution: As demonstrated in the primary study, you can use light irradiation. Upon UV or blue light irradiation, the topology of the complex emulsions can switch due to the photoresponse of C4AZOC2TAB, which changes the interfacial tension dynamically [9].

References

ZONYL FS-300 thermal stability up to 260°C

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

The table below summarizes the key physical properties of ZONYL FS-300 found in the search results.

Property Value Source / Notes
Boiling Point 100 °C [1]
Flash Point 22 °C [1]
Melting Point -5 °C [1] [2]
Density 1.10 ± 0.05 g/mL at 20 °C [3] [1] [2]
Physical Form Liquid [1]
Purity ~25% solids in water [3]

Thermal Stability Analysis and Missing Data

The search results indicate that this compound is recognized for its environmental stability and is used in material science for enhancing properties like durability and chemical resistance [3] [4]. However, the fundamental physical properties listed above suggest caution for high-temperature applications:

  • Critical Limitation: The documented boiling point of 100°C and flash point of 22°C are significantly lower than your target temperature of 260°C [1]. This strongly suggests that this compound, in its standard aqueous form, will likely boil, rapidly degrade, or pose a fire risk well before reaching 260°C.
  • Data Gap: No direct experimental data, such as Thermogravimetric Analysis (TGA), was available in the search results to confirm behavior or decomposition points at high temperatures.

Experimental Guidance for Determining Thermal Stability

Since direct data is unavailable, you would need to empirically determine the stability of this compound under your specific experimental conditions. Below is a general workflow for designing such an investigation.

cluster_1 Pre-Treatment cluster_2 Thermal Exposure & Analysis cluster_3 Post-Analysis start Start: Assess Thermal Stability prep Prepare Sample (e.g., apply to substrate) start->prep dry Drying/Curing Process prep->dry expose Expose to Target Temp (260°C) dry->expose analyze Analyze Material Properties expose->analyze eval Evaluate Performance (Functionality Test) analyze->eval doc Document Stability Limit eval->doc

Recommended Experimental Protocols

To conduct the analysis outlined in the workflow, you can consider the following methodologies:

  • Thermogravimetric Analysis (TGA)

    • Purpose: To directly measure mass loss as a function of temperature in a controlled atmosphere. This is the most direct method to determine decomposition temperature.
    • Method: Use a small sample (1-10 mg). Run a temperature ramp from room temperature to beyond 260°C (e.g., 300-400°C) in an inert (N₂) or air atmosphere. The resulting plot will show at which temperature the sample begins to lose mass significantly.
  • Isothermal TGA

    • Purpose: To understand degradation over time at a specific temperature.
    • Method: Hold the sample at a constant 260°C for a set duration (e.g., 30-60 minutes) and monitor the mass loss. This simulates a prolonged operational condition.
  • Performance Testing After Heating

    • Purpose: To determine if the material retains its function after thermal exposure.
    • Method: Apply this compound to your specific substrate (e.g., as in the PEDOT:PSS electrode study [4]). After thermal treatment, test for:
      • Surface Activity: Measure contact angle to check for loss of wettability.
      • Chemical Integrity: Use FTIR spectroscopy to detect changes in chemical bonds.
      • Application Performance: Test the electrical conductivity of electrodes or the efficiency of coatings.

Frequently Asked Questions

Q: Can I use this compound in a process that reaches 260°C? A: Based on its low boiling point (100°C), it is highly unlikely that the standard aqueous solution can be used directly at 260°C. The water will evaporate, and the fluorosurfactant itself may degrade. Its use is typically as a processing aid before high-temperature steps, where it modifies interfaces and is then "burned off" or decomposes [4].

Q: What is a typical application that involves this compound and heat? A: One cited research used this compound as an additive to promote the adhesion of PEDOT:PSS on hydrophobic substrates to create stretchable transparent electrodes [4]. In such processes, the annealing or curing steps after application often involve moderate temperatures, but the specific temperatures were not detailed in the result.

Q: Where can I find more specific safety information? A: The supplier's Safety Data Sheet (SDS) is the definitive source for hazards, storage, and handling information. The search results indicate hazard codes for flammability (H225) and skin/eye irritation (H319, H336) [1].

References

ZONYL FS-300 compatibility with polyvalent cations

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties and Applications

The table below summarizes the core technical information for ZONYL FS-300:

Property Specification
Ionic Character Non-ionic [1] [2]
Composition Water-based, contains no organic solvents [1]
Supplied Form ~25% to ~40% solids in water [3] [4] [5]
Density ~1.10 g/mL at 20°C [6] [3] [4]
Key Feature Unaffected by polyvalent cations; compatible with surfactants of any ionic class [1] [2]

This combination of properties makes this compound particularly useful in advanced material science. One prominent application is in developing stretchable and transparent conductive electrodes, where it acts as a surfactant and processing aid to improve adhesion on hydrophobic substrates and enhance mechanical properties [1].

Experimental Protocol: Incorporating this compound

For researchers aiming to replicate or build upon the work with transparent electrodes, here is a generalized experimental workflow based on the cited research [1]:

Start Start: Prepare PEDOT:PSS Solution A Add this compound (Compatibility with polyvalent cations is inherent at this stage) Start->A B Add Polyethylene Oxide (PEO) Precursor A->B C Mix Solution Thoroughly B->C D Process onto Hydrophobic Substrate (Zonyl promotes adhesion) C->D E Cure/Form the Electrode D->E F End: Characterize Electrode (Conductivity, Transparency, Mechanical Properties) E->F

Key Experimental Insight: In the referenced study, the addition of this compound was necessary to promote the adhesion of the PEDOT:PSS mixture to hydrophobic surfaces and to exert a plasticizing effect on the base material, which collectively improved the electrode's mechanical performance [1].

Important Discontinuation Notice & Alternatives

A critical piece of information for your research planning is that the ZONYL product line, including FS-300, has been discontinued and is no longer manufactured by The Chemours Company [7].

  • Reason for Discontinuation: The original ZONYL products were based on long-chain chemistry. They have been phased out in accordance with the U.S. EPA 2010/15 PFOA Stewardship Program to meet environmental and regulatory standards [7].
  • Recommended Replacements: Chemours introduced the Capstone series as replacements. These are based on short-chain chemistry that cannot break down into PFOA or PFOS in the environment [7].

For this compound specifically, the recommended starting points for reformulation are Capstone FS-30 or Capstone FS-34 [7]. Please note that these are not one-to-one replacements, and you should be prepared to test different concentrations and grades to match the performance in your specific application.

References

ZONYL FS-300 vs Capstone FS-30 for droplet stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Product Overview and Basic Comparison

ZONYL FS-300 and Capstone FS-30 are both fluorosurfactants designed to reduce surface tension. Capstone FS-30 was developed as a more environmentally friendly alternative to older ZONYL products, formulated with short-chain chemistry to meet the U.S. EPA 2010/15 PFOA Stewardship Program [1].

The table below summarizes their basic specifications:

Property This compound Capstone FS-30
Chemical Nature Fluorosurfactant [2] [3] Nonionic, short-chain fluorosurfactant [1] [4]
Ionic Character Information missing Nonionic [1]
Typical Solvent Water, THF [3] Water [1]
Appearance Liquid [3] Liquid [4]
Density ~1.10 g/mL @ 20-25°C [3] [4] ~1.10 g/mL @ 25°C [4]
Key Replacement - Direct replacement for ZONYL FSN and This compound [1]

Research Applications and Indirect Insights

While a head-to-head study is unavailable, published research shows how each surfactant is used independently, which offers indirect insights.

  • Capstone FS-30 in Droplet Stabilization: A 2024 open-access study comprehensively compared conventional fluorosurfactants with partially fluorinated nanoparticles (FNPs) for stabilizing aqueous droplets in fluorinated oils for microfluidics [5]. This research is highly relevant to your audience, though it does not specify the commercial surfactant used. The study found that:

    • Surfactant-stabilized droplets allowed faster stabilization at the interface compared to slower-diffusing FNPs [5].
    • FNP-stabilized droplets exhibited greater long-term stability [5].
    • No significant difference was observed in the size of droplets generated via microfluidics between the two stabilization methods [5].
  • Documented Uses of Each Surfactant:

    • Capstone FS-30: Used in water-based conductive inks to improve wettability of silver flakes [4] and for coating graphene quantum dots on hydrophobic surfaces to achieve smooth, uniform films [4].
    • This compound: Employed in the formation of complex three-phase emulsions for light-induced reconstruction studies [3].

Proposed Experimental Workflow for Comparison

To objectively compare these products, you would need to design an experiment. The diagram below outlines a potential workflow based on standard practices in the field.

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analyze Analysis Phase Start Define Experimental Goal Prep Prepare Emulsion Formulations Start->Prep A1 A: this compound (Concentration Series) Prep->A1 A2 B: Capstone FS-30 (Concentration Series) Prep->A2 A3 Control: Other Stabilizer Prep->A3 Test Perform Stability Tests B1 Droplet Formation (Microfluidics) Test->B1 B2 Long-Term Storage (Creaming/Coalescence) Test->B2 B3 Leakage & Cross-Talk (Fluorescent Dyes) Test->B3 Analyze Analyze Key Metrics C1 Droplet Size & Size Distribution Analyze->C1 C2 Interfacial Tension Measurement Analyze->C2 C3 Zeta Potential Measurement Analyze->C3 A1->Test A2->Test A3->Test B1->Analyze B2->Analyze B3->Analyze

Key Experimental Metrics: The most critical performance metrics to measure would be dynamic interfacial tension (for stabilization speed), droplet size distribution, zeta potential, and long-term stability against coalescence and Ostwald ripening [5] [6].

Reformulation and Testing Guidance

When considering a switch between these surfactants, note that they are not necessarily one-to-one replacements [1]. Key considerations include:

  • Active Ingredient Concentration: The percent of active ingredients as supplied can differ. Calculate the concentration in your formulation based on the active ingredient amount [1].
  • Systematic Testing: It is recommended to test at least three different concentrations of the replacement surfactant near or above the previous concentration to find the optimum for maximum performance [1].

References

ZONYL FS-300 vs PEG-PFPE diblock surfactants

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Performance and Experimental Data

The following table consolidates the available quantitative data and key application notes. Experimental data for PEG-PFPE diblock surfactants is robust, while specific performance metrics for ZONYL FS-300 from the search results are limited.

Aspect This compound PEG-PFPE Diblock Surfactants
Interfacial Tension (IFT) Data not available in search results 1.4 to 17.8 mN m⁻¹ (against HFE-7700 oil/water) [1]
Key Application & Performance Electronics: Improves adhesion and mechanical properties of PEDOT:PSS-based stretchable electrodes [2] *In vivo* Force Sensing: A specific variant (PEG5PFPE1) enabled highly sensitive mechanical force measurements in zebrafish embryos [1]
Biocompatibility & Environmental Note Considered a PFAS (per- and polyfluoroalkyl substance), leading to environmental persistence concerns and subsequent discontinuation [1] [3] [4] Designed for bio-orthogonality; minimal leaching in biological environments; based on PFPE, which is considered more acceptable than short-chain PFAAs [1]
Commercial Status Discontinued; replaced by Capstone FS-30/34 series [3] Primarily custom-synthesized for research purposes [1]

Experimental Context for PEG-PFPE Surfactants

For the PEG-PFPE diblock surfactants, the performance data comes from a specific experimental context that is important for interpretation:

  • IFT Measurement Protocol: The reported interfacial tensions (1.4 - 17.8 mN m⁻¹) were measured between a perfluorocarbon oil (HFE-7700) and water, stabilized by a panel of ten custom-synthesized PEGₙ-PFPEₘ diblock surfactants [1].
  • In Vivo Application Workflow: The high sensitivity in zebrafish force sensing was achieved using a perfluorocarbon-in-water microdroplet formulation stabilized with the PEG5PFPE1 surfactant [1].

This workflow can be summarized as follows:

start Synthesize PEGₙ-PFPEₘ Diblock Surfactants step1 Formulate Microdroplets (Fluorocarbon oil + Surfactant in water) start->step1 step2 Introduce Microdroplets into Zebrafish Embryo step1->step2 step3 Measure Deformation of Droplets under Mechanical Stress step2->step3 step4 Calculate Applied Forces based on Interfacial Tension step3->step4

Key Comparison Takeaways

  • For Cutting-Edge Biomedical Research: If your work involves advanced in vivo applications, especially where precise control over interfacial tension and minimal bio-interference are critical, the PEG-PFPE diblock surfactants are a more documented and purpose-built choice [1].
  • For Material Science and Electronics: This compound has a proven role in improving the processing and properties of materials like stretchable conductive polymers [2]. However, note its discontinuation and environmental profile.
  • Regarding Environmental and Regulatory Compliance: The move away from traditional PFAS like this compound is clear [3]. While PFPE-based surfactants are also fluorinated, they are presented in recent literature as a more biocompatible and environmentally considered alternative for new biological applications [1].

References

ZONYL FS-300 vs perfluorooctanoic acid environmental impact

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Regulatory Status

The table below summarizes the fundamental properties and regulatory concerns for ZONYL FS-300 and PFOA.

Aspect This compound Perfluorooctanoic Acid (PFOA)
Chemical Structure Polyfluorinated surfactant: RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [2] Perfluorinated C7-alkyl chain with carboxylic acid group [3]
Primary Use Fluorosurfactant for wetting, spreading, leveling in coatings, inks, adhesives [4] Polymerization aid for fluoropolymers; found in fire-fighting foams [3]
Persistence & Bioaccumulation Data limited; expected to be persistent due to C-F bonds [5] Officially classified as persistent and bioaccumulative (PBT) [3]
Key Regulatory Status - Listed as a Substance of Very High Concern (SVHC) under EU REACH; subject to international restrictions and phase-out goals [3]

Detailed Comparative Data

The table below provides physical-chemical property and toxicity data crucial for environmental impact assessment.

Parameter This compound Perfluorooctanoic Acid (PFOA) Experimental Protocol & Context
Density 1.10 ± 0.05 g/mL at 20°C [1] [2] Data not available in search results Measured at standard temperature (20°C).
Melting Point -5°C [2] [4] Data not available in search results Standard melting point determination.
Aquatic Mobility (PMOC) Considered a Persistent, Mobile Organic Contaminant (PMOC) [5] Considered a Persistent, Mobile Organic Contaminant (PMOC) [5] Protocol: Evaluated based on high persistence, polarity, and mobility in the water cycle. Conventional wastewater treatment is ineffective for removal [5] [6].

| Ecotoxicology - Oxidative Stress | Data limited; effect inferred from PFAS family traits [5] | Induces oxidative stress in mammals and other vertebrates [5] | Protocol:

  • In vivo: Administer PFOA to model organisms (e.g., rats, fish) and measure biomarkers in tissues (liver, kidney).
  • Biomarkers: Measure increased Reactive Oxygen Species (ROS) and lipid peroxidation product Malondialdehyde (MDA). Assess activity of antioxidant enzymes (SOD, CAT, GPx) [5]. | | Human Health Toxicity | Data limited; potential concern as a PFAS [1] | Carcinogenic (liver, pancreatic tumors in rats); associated with thyroid, liver, kidney disorders, and infertility in epidemiological studies [3] [5] | Protocol:
  • Epidemiology: Analyze PFAS levels in human serum correlated with health outcomes.
  • Toxicology: Long-term (2-year) bioassays in rodents to assess tumor induction [5]. | | Environmental Origin | Direct emission from industrial/commercial products [1] | Direct emission; also formed from environmental degradation of precursors (e.g., Fluorotelomer Alcohols - FTOHs) [3] | Protocol: Source apportionment through environmental sampling and analysis, combined with laboratory studies on the degradation pathways of precursor compounds [3]. |

Environmental Pathways and Impact

The following diagram illustrates the environmental fate and human exposure pathways common to PFAS like this compound and PFOA, highlighting key concerns such as persistence, mobility, and the formation of PFOA from other substances.

G Industrial_Production Industrial Production & Use Environment Environmental Distribution (Water, Soil, Air) Industrial_Production->Environment Consumer_Products Consumer Products Consumer_Products->Environment Precursors Polyfluorinated Precursors (e.g., FTOHs) PFOA_Degradation Transformation & Degradation Precursors->PFOA_Degradation Food_Chain Accumulation in Food Chain Environment->Food_Chain Bioaccumulation PFOA_In_Env PFOA in Environment PFOA_Degradation->PFOA_In_Env PFOA_In_Env->Environment Secondary Source Human_Exposure Human Exposure Health_Effects Health Effects (Oxidative Stress, Organ Toxicity) Human_Exposure->Health_Effects Food_Chain->Human_Exposure

Key environmental concerns derived from the literature include:

  • Persistence and Mobility: Both this compound and PFOA are part of the PFAS family, characterized by extremely stable carbon-fluorine bonds, leading to their classification as Persistent, Mobile Organic Contaminants (PMOCs) [5]. They are highly mobile in water and are not effectively removed by conventional wastewater treatment plants, leading to widespread environmental distribution [5] [6].
  • The Precursor Problem: A critical distinction is that PFOA is not only directly emitted but also formed in the environment from the degradation of other "precursor" polyfluorinated compounds, such as Fluorotelomer Alcohols (FTOHs) [3]. This compound, with its polyfluorinated structure, could potentially act as such a precursor, contributing indirectly to PFOA contamination.
  • Impact on Ecosystems and Health: PFOA is bioaccumulative and can induce oxidative stress in organisms, leading to cellular damage [5]. Epidemiological and toxicological studies have linked PFOA exposure to serious health effects, including liver and kidney disorders, and infertility [3] [5]. Similar detailed toxicological data for this compound is lacking, but its structural similarity to PFAS raises concerns.

Analytical and Experimental Guidance

To conduct environmental or toxicological research on these substances, consider the following methodologies derived from the literature.

Objective Recommended Experimental Protocol

| Sample Preparation & Analysis | 1. Extraction: Use solid-phase extraction (SPE) for water samples. Solvent extraction (e.g., with THF) is suitable for this compound from other matrices [4]. 2. Detection: Utilize Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for precise identification and quantification of specific PFAS, including PFOA and potential degradation products of this compound [3]. | | Toxicity Assessment (Oxidative Stress) | 1. In vitro (Cell Culture): Expose human or animal cell lines (e.g., hepatic cells) to the compounds. Measure ROS generation, lipid peroxidation (via Malondialdehyde, MDA), and the activity of antioxidant enzymes (SOD, CAT, GPx) [5]. 2. In vivo (Animal Model): Administer the compound to rodents or fish. Analyze the same oxidative stress biomarkers in tissues like liver and kidneys post-exposure [5]. | | Degradation & Transformation Studies | 1. Sludge/Microbial Studies: Incubate the compound with activated sludge microorganisms (e.g., from wastewater treatment). Monitor the parent compound's removal and the formation of transformation products like PFOA over time using LC-MS/MS. Specific genera like Thiobacillus and Pseudomonas have shown potential for PFAS adsorption [6]. |

Research Implications and Conclusion

The comparative analysis indicates that PFOA presents a clearly defined and severe environmental risk, with robust scientific evidence supporting its classification as a persistent, bioaccumulative, and toxic substance, leading to strict regulations [3] [5].

In contrast, the environmental profile of This compound is less defined. While it shares the core persistent and mobile properties of PFAS, a critical data gap exists regarding its potential to degrade into stable, toxic terminal products like PFOA. This lack of data does not indicate safety but highlights a key area for further research.

For researchers, this implies:

  • When assessing environmental impact, this compound should not be considered a "safe alternative" without data confirming it does not act as a precursor to PFOA or other regulated PFAS.
  • In experimental design, studies on this compound should specifically test for the formation of PFOA and other perfluorocarboxylic acids (PFCAs) under various environmental conditions.

References

ZONYL FS-300 toxicity assessment in aquatic organisms

Author: Smolecule Technical Support Team. Date: February 2026

Standard Aquatic Toxicity Testing Framework

While data for ZONYL FS-300 is unavailable in the search results, the established experimental protocols for assessing chemical toxicity on aquatic organisms are well-defined. The table below summarizes the key tests you would typically need to look for, based on OECD guidelines [1].

Trophic Level Test Organism Test Type Standard Duration Key Endpoints Measured
Invertebrates Daphnia magna / Ceriodaphnia dubia Acute 48 hours EC50 (Immobilization) [2] [1]
Invertebrates Daphnia magna Chronic 21 days NOEC (Effects on reproduction and survival) [2] [1]
Primary Producers Freshwater Algae Acute 72-96 hours EC50 (Inhibition of growth rate) [1]
Vertebrates Fish (e.g., Zebrafish, Trout) Acute 96 hours LC50 (Lethality) [1]

Experimental Workflow for Toxicity Assessment

To help visualize the process described in the testing protocols, the following diagram outlines the general workflow for conducting and analyzing these standard aquatic toxicity tests.

toxicity_assessment_workflow Start Test Substance (e.g., this compound) Prep Preparation of Test Concentrations Start->Prep T1 Algae Test (72-96h) Prep->T1 T2 Daphnia Acute Test (48h) Prep->T2 T3 Daphnia Chronic Test (21d) Prep->T3 T4 Fish Acute Test (96h) Prep->T4 A1 Analyze Growth Inhibition (EC50) T1->A1 A2 Analyze Immobilization (EC50) T2->A2 A3 Analyze Reproduction & Survival (NOEC) T3->A3 A4 Analyze Lethality (LC50) T4->A4 Result Hazard Assessment & Risk Characterization A1->Result A2->Result A3->Result A4->Result

References

ZONYL FS-300 performance in mixed ionic-electronic conductors

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of ZONYL FS-300

The table below summarizes the fundamental characteristics of this compound as reported by chemical suppliers and a research article.

Property Specification / Value
CAS Number 197664-69-0 [1] [2] [3]
Chemical Name This compound [1] [3]
Type Nonionic fluorosurfactant [4] [5]
Molecular Formula RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [2] [3]
Physical Form Water-based solution; free of organic solvents [4] [5]
Density ~1.10 g/mL at 20 °C [1] [2] [3]
Reported Purity/Solids Content ~25% solids in H₂O [2] or ~40% solids in H₂O [3] [6]
Key Functional Role Plasticizing effect, improves mechanical properties, promotes adhesion on hydrophobic surfaces [4]

Performance and Role in Conductive Materials

This compound plays a specific and functional role in the development of stretchable and transparent conductive electrodes, particularly in PEDOT:PSS-based systems [4].

  • Primary Function: It acts as a compatibility agent and processing aid. Its key role is to promote the adhesion of the conductive polymer PEDOT:PSS onto hydrophobic substrate surfaces, which is crucial for fabricating devices [4].
  • Mechanical Enhancement: It has a plasticizing effect on the base material, improving the mechanical properties of the electrode and making it more stretchable and robust [4].
  • Conductivity and Transparency: When used in conjunction with polyethylene glycol methacrylate, it helps achieve a PEDOT:PSS/PEO electrode system that maintains both conductivity and transparency [4].

Experimental Application and Workflow

The research by Advanced Functional Materials (2020) provides a clear example of how this compound is integrated into an experimental protocol. The diagram below outlines the general workflow for creating these stretchable transparent electrodes.

PEDOT_PSS PEDOT:PSS Solution Mixing Mixing PEDOT_PSS->Mixing PEO Polyethylene Oxide (PEO) Precursor PEO->Mixing Zonyl This compound Zonyl->Mixing Electrode Stretchable Transparent Conductive Electrode Mixing->Electrode Application Application & Processing Electrode->Application Substrate Hydrophobic Substrate Substrate->Application Devices Organic Solar Cells Skin Strain Sensors Application->Devices

Key Experimental Details:

  • Material System: The electrode was developed using PEDOT:PSS with two additives: This compound and a PEO precursor [4].
  • Function of Additives: The study found that this compound improved the mechanical properties and processing performance on elastic substrates, while the PEO precursor improved conductivity and elasticity [4].
  • Performance Outcome: Electrodes fabricated with this method were used to create organic solar cells with a power conversion efficiency of 11.9% and were also applied in prototype skin strain sensors [4].

References

ZONYL FS-300 efficacy comparison in conductive polymer composites

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Additives in PEDOT:PSS Composites

The following table compares ZONYL FS-300 with other common additives based on their effects on the properties of PEDOT:PSS. The data is compiled from scientific literature, with this compound showing a strong performance in enhancing stretchability while maintaining conductivity.

Additive Name Additive Type Key Effects on PEDOT:PSS Properties Reported Performance Data Composite Material & Application Context

| This compound | Nonionic Fluorosurfactant / Plasticizer [1] | • ↑ Stretchability & ↑ Elasticity [1] [2]↑ Adhesion to hydrophobic substrates [1]↑ Electrical Conductivity (secondary doping effect) [2] • Acts as a plasticizer [1] [2] | • Film withstood >5000 stretching cycles (0-10% strain) with no resistance change [3]. • Achieved high stretchability in composites [2]. • Enabled OPV cells with PCE of 11.9% [1]. | PEDOT:PSS-based electrodes for stretchable organic solar cells and skin strain sensors [1]. | | Ionic Liquids (e.g., EMIM-TCM) | Ionic Compound / Plasticizer [2] | • ↑↑ Stretchability & ↑↑ Elasticity [2]↑↑ Electrical Conductivity (secondary doping & morphology control) [2] • Significant plasticizing effect [2] | • Composite conductivity: >140 S cm⁻¹ with stretchability >600% [2]. • Showed 46x larger elongation and 35x lower elastic modulus vs. composite without IL [2]. | Free-standing PEDOT:PSS-PU-IL composites for stretchable thermoelectric modules [2]. | | Dimethyl Sulfoxide (DMSO) | Polar Solvent / Secondary Dopant [3] | • ↑↑ Electrical Conductivity (primary function, reordering morphology) [3] • Moderate improvement in stretchability, often used with ZONYL [3] | • Used in combination with 1 wt% ZONYL to achieve stable resistance over 5000 cycles [3]. • Conductivity can be enhanced to >1000 S cm⁻¹ in thin films [2]. | Standard secondary dopant for PEDOT:PSS; widely used in transparent electrodes and flexible electronics [3]. | | Waterborne Polyurethane (WPU) | Elastomeric Polymer [2] | • ↑↑ Mechanical Properties (elastic recovery, fracture strain) [2]↓ Electrical Conductivity (high loading creates insulating matrix) [2] | • High WPU loading (94%):

  • Fracture strain: 530%
  • Elastic recovery: 83%
  • Conductivity: <20 S cm⁻¹ [2]. | PEDOT:PSS-WPU composites used to create free-standing, elastic conductive films [2]. |

Experimental Context and Protocols

The performance data in the table above was generated through specific experimental methodologies. Here is a summary of the key protocols cited in the research.

  • Material Processing: The stretchable PEDOT:PSS electrodes were fabricated by adding this compound and a PEO precursor to the PEDOT:PSS dispersion. This mixture was then processed on a hydrophobic substrate [1].

  • Characterization & Testing:

    • Mechanical Testing: The strain tolerance was evaluated by subjecting the film to thousands of stretching cycles while monitoring electrical resistance [3].
    • Device Performance: The composite was applied in organic solar cells. Key metrics like Power Conversion Efficiency (PCE), open-circuit voltage, and fill factor were measured to evaluate performance [1].
    • Material Analysis: The plasticizing effect of ZONYL, which increases polymer chain mobility and free volume, was identified as key to improving mechanical properties [1] [2].
  • Material Processing: The free-standing composite film was created through aqueous processing. An ink was formulated by mixing PEDOT:PSS dispersion, a specific Ionic Liquid (IL), and Waterborne Polyurethane (WPU), followed by solution casting [2].

  • Characterization & Testing:

    • Electromechanical Analysis: Stress-strain curves were used to determine Young's Modulus and fracture strain. Electrical conductivity was measured simultaneously under strain [2].
    • Optimization: The ratios of CP (PEDOT:PSS), IL, and WPU were systematically varied to find an optimal composition that balanced conductivity and stretchability [2].
    • Role of Components: The IL was found to be crucial, acting as both a secondary dopant (improving conductivity by reordering PEDOT:PSS morphology) and a non-volatile plasticizer (dramatically enhancing stretchability and softness) [2].

Experimental Workflow for Composite Fabrication

The diagram below outlines the general workflow for creating and testing stretchable conductive composites, as described in the research.

workflow cluster_processing Composite Processing cluster_testing Performance Characterization Start Start: Prepare Components A Aqueous Formulation (Mix PEDOT:PSS, Additive, Matrix) Start->A B Solution Casting & Film Formation A->B C Dry to Form Free-standing Film B->C D Mechanical Testing (Stress-Strain, Cyclic Stretch) C->D E Electrical Characterization (Conductivity under Strain) D->E F Application in Device (e.g., OPV, Sensor, TEG) E->F

Key Insights for Researchers

  • ZONYL's Primary Strength: The data indicates that this compound is highly effective as a processing aid and mechanical enhancer. It is particularly valuable for improving the adhesion of PEDOT:PSS to hydrophobic surfaces and imparting stretchability without completely sacrificing conductivity [1] [3].
  • Synergistic Formulations: For applications demanding both high conductivity and extreme stretchability, composite approaches are superior. Research shows that combining PEDOT:PSS with an elastomer like WPU and a plasticizer like an Ionic Liquid can yield materials that are concurrently highly conductive (>140 S cm⁻¹) and extremely stretchable (>600%) [2].
  • Trade-offs are Inevitable: There is a constant trade-off between electrical conductivity and mechanical elasticity in these composites. A high loading of an insulating elastomer like WPU greatly improves mechanical properties but significantly reduces electrical conductivity [2]. The choice of additive must be tailored to the specific requirements of the target application.

References

ZONYL FS-300 environmental persistence vs alternative surfactants

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ZONYL FS-300 and Surfactant Concerns

This compound is a fluorosurfactant, a type of per- and polyfluoroalkyl substance (PFAS), known for its ability to significantly reduce surface tension and provide stability against heat and chemicals [1] [2]. Its general molecular formula is given as RfCH2CH2O(CH2CH2O)xH [3] [1].

The key concern with PFAS, including this compound, is their environmental persistence. They are recognized as "recalcitrant and persistent environmental contaminants," meaning they do not easily break down in the environment [4]. One study notes that surfactants can persist based on environmental factors and their own chemical structure, with their persistence leading to disruptions in microbial processes, negative effects on plants, and impacts on human health [5].

Surfactant Alternatives and Research Directions

Research is actively exploring sustainable alternatives to persistent surfactants. The following table summarizes a non-fluorinated option mentioned in the search results.

Surfactant Name Type / Key Feature Reported Environmental Behavior
Trimethylsiloxane (TriSil) [4] Fluorine-free alternative for fire-fighting foams Promising; studied for its degradation pathways (hydrolysis, reduction, oxidation) in aqueous solutions.
BREAK-THRU S200, S240, S279 [6] Novel, non-fluorinated surfactants ---

Other novel surfactants like the BREAK-THRU series (e.g., S200, S240) have been shown to enhance efficiency in plant transformation with low phytotoxicity, though their environmental persistence was not the focus of the study [6].

Experimental Insights and Protocols

While direct persistence data is limited, experimental contexts provide insight into how surfactants are evaluated for performance.

  • In Material Science: this compound was used at an unspecified concentration to improve the processing and mechanical properties of a stretchable transparent electrode. It promoted the adhesion of a conductive polymer to a hydrophobic surface [2].
  • In Plant Biology: A standardized protocol was used to compare the efficacy of novel surfactants. Researchers used 0.03% (v/v) concentration in Arabidopsis floral dip transformation. Surfactants S200, S240, and S279 demonstrated significantly higher transformation efficiency (approx. 45% increase) compared to the standard Silwet L-77, with no observed adverse effects at this concentration [6].

Research Workflow for Surfactant Comparison

The diagram below outlines a general experimental workflow for comparing surfactant performance and environmental impact, based on methodologies from the search results.

cluster_0 Laboratory Performance Metrics cluster_1 Environmental Impact Metrics Start Define Application and Selection Criteria LabTest Laboratory Performance Testing Start->LabTest e.g., Material Science Plant Transformation EnvImpact Environmental Impact Assessment LabTest->EnvImpact Identify promising candidates Lab1 Surface Tension Reduction LabTest->Lab1 Lab2 Process Improvement (e.g., Adhesion, Spreading) LabTest->Lab2 Lab3 Transformation or Reaction Efficiency LabTest->Lab3 Lab4 Phytotoxicity/Toxicity at Working Concentration LabTest->Lab4 DataComp Data Synthesis and Comparison EnvImpact->DataComp Integrated analysis Env1 Degradation Pathways Study (Hydrolysis, Oxidation) EnvImpact->Env1 Env2 Identification of Degradation Products EnvImpact->Env2 Env3 Persistence and Fate in Environmental Matrices EnvImpact->Env3 Conclusion Conclusion DataComp->Conclusion

A Guide for Further Research

To build a comprehensive comparison guide, you may need to delve deeper into specialized scientific literature or chemical safety databases. I suggest these next steps:

  • Search for PFAS Alternatives: Focus your research on "fluorine-free surfactants" or specific groups like "trimethylsiloxane surfactants" and their documented environmental fate.
  • Consult Safety Data Sheets (SDS): The SDS for specific products can provide information on ecological toxicity and persistence.
  • Explore Regulatory Databases: Check for information on the Environmental Protection Agency (EPA) or similar international bodies regarding PFAS and their replacements.

References

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Dates

Last modified: 08-15-2023

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